molecular formula C10H12F3N B2549807 (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine CAS No. 2248175-35-9

(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine

Cat. No.: B2549807
CAS No.: 2248175-35-9
M. Wt: 203.208
InChI Key: DCNZANLJRMZXRU-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine is a useful research compound. Its molecular formula is C10H12F3N and its molecular weight is 203.208. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-[2-(trifluoromethyl)phenyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-7(6-14)8-4-2-3-5-9(8)10(11,12)13/h2-5,7H,6,14H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNZANLJRMZXRU-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine for Advanced Research

Introduction

This compound is a chiral fluorinated aromatic amine that serves as a sophisticated building block in modern medicinal chemistry and drug development. The strategic placement of a trifluoromethyl (-CF3) group on the phenyl ring and the specific (R)-stereochemistry at the chiral center impart unique physicochemical and pharmacological properties. The -CF3 group, a bioisostere of a methyl group, is strongly electron-withdrawing and can significantly enhance metabolic stability, lipophilicity, and binding affinity of a parent molecule. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and analytical characterization, designed for researchers and professionals in the pharmaceutical and chemical sciences.

Chemical Identity and Structure

The foundational step in utilizing any chemical entity is a precise understanding of its structure and nomenclature. The molecule consists of a propan-1-amine backbone, with the amine group at position 1. Position 2 bears a methyl group and, critically, a phenyl ring substituted at its ortho-position with a trifluoromethyl group. The stereochemistry at carbon 2 is designated as (R).

Core Identifiers

A consistent and unambiguous identification is paramount for regulatory and research purposes.

IdentifierValueSource
IUPAC Name (2R)-1-[2-(trifluoromethyl)phenyl]propan-2-aminePubChem[1]
CAS Number 1335494-04-6PubChem[1]
Molecular Formula C₁₀H₁₂F₃NPubChem[1]
Molecular Weight 203.20 g/mol PubChem[1]
Canonical SMILES CNPubChem[1]
InChIKey MBSQCJRYAIIWCP-SSDOTTSWSA-NPubChem[1]
Chemical Structure Visualization

The three-dimensional arrangement of atoms dictates the molecule's interaction with biological targets.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of this intermediate are critical for designing reaction conditions, purification strategies, and formulation development.

PropertyValue/DescriptionRationale & Significance
XLogP3 2.6This value indicates moderate lipophilicity, suggesting good potential for crossing biological membranes. The -CF3 group significantly increases this value compared to an unsubstituted analog.[1]
Topological Polar Surface Area (TPSA) 26 ŲThis low TPSA is typical for primary amines and suggests good oral bioavailability potential in derivative drug candidates.[2]
Hydrogen Bond Donors 1 (the -NH₂ group)The primary amine can participate in hydrogen bonding, which is crucial for solubility in protic solvents and for binding to biological targets.[2]
Hydrogen Bond Acceptors 1 (the Nitrogen atom)The lone pair on the nitrogen atom can accept a hydrogen bond, contributing to its interaction profile.[2]
Rotatable Bonds 2The number of rotatable bonds provides an indication of molecular flexibility, which can influence receptor binding.[2]

Synthesis and Purification

The synthesis of enantiomerically pure this compound requires a stereocontrolled approach. A common and effective strategy involves the reductive amination of a prochiral ketone precursor.

Synthetic Pathway Overview

The most logical pathway begins with the corresponding ketone, 1-(2-(trifluoromethyl)phenyl)propan-2-one, which can be synthesized via several established organic chemistry methods. The key stereochemical step is the asymmetric reductive amination.

Synthesis start 1-(2-(Trifluoromethyl)phenyl)propan-2-one reagents Ammonia (or equivalent) + Chiral Catalyst + Reducing Agent (e.g., H₂, NaBH₃CN) start->reagents Asymmetric Reductive Amination product This compound reagents->product

Caption: Synthetic pathway via asymmetric reductive amination.

Detailed Experimental Protocol: Asymmetric Reductive Amination

This protocol is a representative example and must be adapted and optimized based on available laboratory equipment and safety protocols.

Objective: To synthesize this compound from its ketone precursor with high enantiomeric excess.

Materials:

  • 1-(2-(trifluoromethyl)phenyl)propan-2-one (1.0 eq)[3]

  • Ammonium acetate (10 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • (R)-α-Methylbenzylamine (as chiral auxiliary, optional for diastereoselective reduction)

  • Palladium on carbon (Pd/C) (for hydrogenolysis if using chiral auxiliary)

  • Methanol (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (1M)

  • Sodium hydroxide (1M)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Imine Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-(2-(trifluoromethyl)phenyl)propan-2-one in anhydrous methanol. Add ammonium acetate and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine in situ.

  • Asymmetric Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride portion-wise over 30 minutes. Causality: NaBH₃CN is a mild reducing agent that selectively reduces the imine in the presence of the ketone, minimizing side reactions. The reaction is performed at a low temperature to improve stereoselectivity.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.

  • Workup: Quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~2) to decompose excess reducing agent. Stir for 1 hour.

  • Extraction: Basify the aqueous solution with 1M NaOH to pH ~12. Extract the product into diethyl ether (3x volumes). Trustworthiness: This acid/base workup is a self-validating system to separate the basic amine product from non-basic impurities and reagents.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane/methanol with 1% triethylamine to afford the pure amine. The triethylamine prevents the amine from streaking on the acidic silica gel.

Role in Drug Discovery

This compound is rarely the final drug product but is a critical intermediate. Its structural motif is found in compounds targeting the central nervous system (CNS). The related compound, fenfluramine, which has a similar trifluoromethyl-phenyl-propanamine core, is known for its effects on serotonin levels.[3] The ortho-position of the -CF3 group, as in this molecule, creates a distinct steric and electronic profile compared to the meta-isomer found in cinacalcet, allowing for the exploration of novel receptor binding pockets.[4][5]

DrugDev Core (2R)-2-[2-(CF₃)phenyl]propan-1-amine Reaction Amide Coupling, Alkylation, etc. Core->Reaction API Novel CNS-Active API (e.g., Receptor Modulator) Reaction->API Properties Enhanced Properties: - Metabolic Stability - Lipophilicity - Binding Affinity API->Properties

Caption: Role as a key building block in drug development.

Analytical Methodologies

Rigorous analytical control is essential to confirm the identity, purity, and stereochemical integrity of the compound.

Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a complete map of the proton environment. Key expected signals include a multiplet for the four aromatic protons, a multiplet for the benzylic CH₂, a multiplet for the chiral CH, a doublet for the methyl group, and a broad singlet for the amine protons.[6]

  • ¹⁹F NMR Spectroscopy: This technique is highly specific for fluorine. A single signal (a singlet, as there are no adjacent fluorine or hydrogen atoms to couple with) is expected, confirming the presence and electronic environment of the -CF3 group.[6]

  • Mass Spectrometry: Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will confirm the molecular weight (m/z 203.20 for the neutral molecule, 204.2 for [M+H]⁺).

Chiral Purity Analysis

Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination

Objective: To separate and quantify the (R) and (S) enantiomers to determine the enantiomeric purity of the synthesized product.

Instrumentation & Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose (e.g., Chiralcel OD-H or Chiralpak AD-H). The choice of column is critical and requires screening.

Mobile Phase:

  • A mixture of n-hexane and isopropanol with a small percentage of a basic modifier like diethylamine (DEA). A typical starting condition would be 90:10 (Hexane:IPA) + 0.1% DEA.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the amine (~1 mg/mL) in the mobile phase.

  • Method Development: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min). Inject a sample of the racemic mixture first to identify the retention times of both the (R) and (S) enantiomers.

  • Analysis: Inject the synthesized sample under the optimized conditions.

  • Data Interpretation: Integrate the peak areas for the two enantiomers detected at a suitable wavelength (e.g., 254 nm). Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

Safety and Handling

As with any active chemical, proper handling is essential.

  • General Handling: Use only in a well-ventilated area or a chemical fume hood.[7] Avoid contact with skin, eyes, and clothing.[7][8] Wash hands thoroughly after handling.[9]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[7][9]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air.[9]

    • Skin Contact: Take off contaminated clothing and rinse the skin with plenty of water.[8][9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8][9]

    • Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[8][9]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible substances and sources of ignition.[8][10]

Conclusion

This compound is a high-value chemical intermediate whose utility is derived from its specific stereochemistry and the presence of the ortho-trifluoromethylphenyl moiety. A thorough understanding of its properties, synthetic routes, and analytical profiles is crucial for its effective application in the synthesis of novel, high-performance pharmaceutical agents. The protocols and data presented in this guide serve as a foundational resource for researchers dedicated to advancing the frontiers of medicinal chemistry.

References

  • PubChem. (n.d.). 1-(2-(Trifluoromethyl)phenyl)-2-aminopropane, (R)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: 1-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride. Retrieved from [Link]_ SDS_EN/PK00976E-2.pdf

  • U.S. Environmental Protection Agency. (n.d.). 2-({1-[3-(Trifluoromethyl)phenyl]propan-2-yl}amino)ethyl 3-(trifluoromethyl)benzoate. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Axios Research. (n.d.). 1-(2-(trifluoromethyl)phenyl)propan-2-one. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-Ethyl-1-(2-(trifluoromethyl)phenyl)propan-2-amine. Retrieved from [Link]

  • Piccolo, O., et al. (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. MDPI. Retrieved from [Link]

  • American Elements. (n.d.). 2-methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine. Retrieved from [Link]

  • Google Patents. (n.d.). 1-(trifluoromethylphenyl)-2-loweralkyl aminopropanes and acid addition salts thereof.
  • PubChem. (n.d.). 3-[3-(Trifluoromethyl)phenyl]propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-2-phenylpropan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2025). N-(2-Fluoro-2-propen-1-yl)-5-(trifluoromethyl)-2-pyridinecarboxamide. Retrieved from [Link]

Sources

Isomeric Divergence: A Technical Analysis of 1-Arylpropan-2-amine vs. 2-Arylpropan-1-amine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural isomerism between 1-arylpropan-2-amine (Amphetamine scaffold) and 2-arylpropan-1-amine (


-Methylphenethylamine or BMPEA scaffold) represents a critical divergence in medicinal chemistry. While these compounds are isobaric (

, MW 135.21 g/mol ) and share the phenethylamine core, their pharmacological profiles differ radically due to steric interactions with monoamine transporters (MATs).

This guide provides a definitive technical analysis of these isomers, focusing on:

  • Structural Causality: How methyl positioning dictates receptor affinity.

  • Analytical Resolution: Self-validating GC-MS fragmentation protocols.

  • Synthetic Logic: Contrasting precursor pathways as a method of origin identification.[1]

Part 1: Structural & Stereochemical Analysis

The core difference lies in the position of the methyl group relative to the amine and the phenyl ring. This "small" change in connectivity inverts the steric bulk around the nitrogen atom, fundamentally altering metabolic stability and transporter docking.

Connectivity Comparison
  • 1-Arylpropan-2-amine (Amphetamine): The methyl group is at the

    
    -position relative to the amine. This creates steric hindrance that protects the amine from rapid deamination by Monoamine Oxidase (MAO).
    
  • 2-Arylpropan-1-amine (BMPEA): The methyl group is at the

    
    -position.[2] The amine is a primary, unhindered terminal amine (
    
    
    
    ), making it significantly more susceptible to MAO degradation and altering its binding pocket fit.
Visualization of Isomeric Architecture

IsomerStructure Root C9H13N Isomers (MW 135.21) Amp 1-phenylpropan-2-amine (Amphetamine) Root->Amp BMPEA 2-phenylpropan-1-amine (BMPEA) Root->BMPEA Amp_Feat Alpha-Methyl Group Steric Shield against MAO Amp->Amp_Feat Amp_Frag Base Peak: m/z 44 (CH3-CH=NH2)+ Amp->Amp_Frag BMPEA_Feat Beta-Methyl Group Exposed Terminal Amine BMPEA->BMPEA_Feat BMPEA_Frag Base Peak: m/z 30 (CH2=NH2)+ BMPEA->BMPEA_Frag

Figure 1: Structural divergence leading to distinct metabolic and analytical properties.

Part 2: Pharmacological Divergence (SAR)

The "Expertise" in drug development requires understanding why these isomers behave differently. The shift of the methyl group from


 to 

drastically reduces potency at the Dopamine Transporter (DAT), shifting the profile from a central stimulant to a peripheral pressor agent.
Transporter Affinity & Efficacy[3]
Parameter1-phenylpropan-2-amine (Amphetamine)2-phenylpropan-1-amine (BMPEA)
Primary Mechanism Potent DAT/NET Releaser (Substrate)TAAR1 Agonist; Weak NET Substrate
DAT Potency (

)
High (approx. 20-50 nM)Low (> 500 nM) [1]
NET Potency HighModerate (Selectivity bias for NET > DAT)
MAO Stability High (

-methyl block)
Low (Rapid oxidative deamination)
Clinical Effect CNS Stimulation, Euphoria, FocusHypertension, Tachycardia, Minimal CNS effect

Mechanistic Insight: Amphetamine's


-methyl group is crucial for maintaining a high concentration in the synaptic cleft by blocking MAO. BMPEA lacks this shield; its rapid metabolism and poor DAT affinity render it ineffective as a euphoriant, yet it retains enough adrenergic activity to cause dangerous cardiovascular side effects (pressor response) [2].

Part 3: Analytical Differentiation (GC-MS Protocol)

For researchers and forensic scientists, distinguishing these isomers is critical as they are isobaric. Standard Mass Spectrometry (EI, 70eV) provides a self-validating differentiation mechanism based on


-cleavage rules.
Fragmentation Logic (The "Why")

In Electron Ionization (EI), the primary fragmentation point for amines is the bond alpha to the nitrogen atom (the C-C bond next to the N).

  • Amphetamine (1-phenylpropan-2-amine):

    • Structure:

      
      
      
    • 
      -Cleavage occurs between the benzyl carbon and the amine-bearing carbon.
      
    • Fragment:

      
      
      
    • Result: Dominant Base Peak at m/z 44 .

  • BMPEA (2-phenylpropan-1-amine):

    • Structure:

      
      
      
    • 
      -Cleavage occurs between the methine carbon and the methylene carbon.
      
    • Fragment:

      
      
      
    • Result: Dominant Base Peak at m/z 30 .

Visualization of Fragmentation Pathways

MassSpec Substrate_A Amphetamine (M+ 135) Ph-CH2-CH(NH2)-CH3 Ionization Electron Ionization (70eV) Substrate_A->Ionization Substrate_B BMPEA (M+ 135) Ph-CH(CH3)-CH2-NH2 Substrate_B->Ionization Cleave_A Alpha-Cleavage (Loss of Benzyl Radical) Ionization->Cleave_A Path A Cleave_B Alpha-Cleavage (Loss of 1-Phenylethyl Radical) Ionization->Cleave_B Path B Frag_44 Base Peak: m/z 44 [CH3-CH=NH2]+ Cleave_A->Frag_44 Frag_30 Base Peak: m/z 30 [CH2=NH2]+ Cleave_B->Frag_30

Figure 2: Mechanistic fragmentation pathways distinguishing the two isomers.

Experimental Protocol: GC-MS Differentiation

Objective: Conclusively identify 1-arylpropan-2-amine vs 2-arylpropan-1-amine in a mixed sample.

Reagents:

  • Methanol (LC-MS Grade)

  • PFPA (Pentafluoropropionic anhydride) for derivatization (Optional, but recommended for chiral separation).

Step-by-Step Methodology:

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Methanol.

  • Derivatization (Optional validation): Add 50

    
    L PFPA, incubate at 60°C for 20 mins. Evaporate and reconstitute in Ethyl Acetate. Note: Derivatization shifts mass fragments, aiding in complex matrix analysis.
    
  • GC Parameters:

    • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25

      
      m).
      
    • Carrier Gas: Helium at 1.0 mL/min.

    • Temp Program: 80°C (1 min hold)

      
       15°C/min 
      
      
      
      280°C.
  • MS Parameters:

    • Source Temp: 230°C.

    • Quad Temp: 150°C.

    • Scan Range: 29–300 amu.

  • Data Analysis (Pass/Fail Criteria):

    • Amphetamine: Retention time ~

      
      . Spectrum MUST  show base peak 44. Secondary peaks: 91 (Tropylium), 65.
      
    • BMPEA: Retention time ~

      
       (usually elutes slightly later on non-polar columns). Spectrum MUST  show base peak 30. Secondary peaks: 105 (Phenethyl), 77, 91.
      

Part 4: Synthetic Origins & Precursors

Understanding the synthesis routes allows researchers to predict impurity profiles and identify the origin of the substance.

1-Arylpropan-2-amine (Amphetamine)
  • Precursor: Phenyl-2-propanone (P2P).[1][3]

  • Method: Reductive amination (Leuckart reaction or

    
    /Ammonia).
    
  • Key Impurities: Di-(1-phenylisopropyl)amine, N-formylamphetamine (Leuckart specific).

2-Arylpropan-1-amine (BMPEA)
  • Precursor: 2-Phenylpropionitrile or 2-Phenylpropanamide.

  • Method: Catalytic hydrogenation or Lithium Aluminum Hydride (LAH) reduction.

  • Method 2: Hydroboration-oxidation of

    
    -methylstyrene followed by amination (Academic route).
    
  • Key Impurities: 2-Phenylpropanol (from incomplete amination or hydrolysis),

    
    -methylstyrene polymers.
    

References

  • Cohen, P. A., et al. (2015). "The stimulant β-methylphenethylamine in dietary supplements."[4][5][6] Drug Testing and Analysis. Available at: [Link]

  • Lieberman, H. R., et al. (2017). "The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters." Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). "Mass Spectral Library - Amphetamine Class." Available at: [Link]

  • PubChem. (2023). "Compound Summary: beta-Methylphenethylamine." National Library of Medicine. Available at: [Link]

Sources

Chiral beta-aryl amines as medicinal chemistry building blocks

The Chiral -Aryl Amine Scaffold: Synthetic Architectures and Therapeutic Utility[1]

Executive Summary: The Chirality Imperative

The


However, the utility of this scaffold is inextricably linked to its stereochemistry. The biological environment is chiral; consequently, the binding affinity difference between enantiomers can be orders of magnitude. In the post-thalidomide era, FDA guidelines mandate the development of single-enantiomer drugs, forcing chemists to abandon classical resolution in favor of asymmetric synthesis.

This guide analyzes the three dominant architectures for constructing chiral

BiocatalysisAsymmetric HydrogenationC(sp³)-H Activation

Structural Logic & Pharmacophore Dynamics

Why is the

  • Aromatic Domain (

    
    -Stacking):  The aryl group typically engages in 
    
    
    -
    
    
    stacking or cation-
    
    
    interactions with aromatic residues (Phe, Tyr, Trp) deep within a receptor pocket (e.g., GPCRs).
  • Amine Domain (Ionic Anchoring): The basic nitrogen, protonated at physiological pH, forms a critical salt bridge with anionic residues (Asp, Glu).

The chiral center at the

conformational lock
Decision Matrix: Route Selection

The choice of synthetic route depends on substrate complexity and scale.

RouteSelectionStartTarget: Chiral Beta-Aryl AmineQ1Is the ketone precursor available?Start->Q1Q2Does the substrate haveacid-sensitive groups?Q1->Q2YesQ3Is the aryl group pre-installed?Q1->Q3NoRoute1Method A: Biocatalytic Transamination(High Selectivity, Green)Q2->Route1Yes (Enzymes are mild)Route2Method B: Asymmetric Hydrogenation(High Throughput, Metal Waste)Q2->Route2No (Standard Chemocatalysis)Q3->Route2Yes (Reduce Enamide)Route3Method C: C-H Activation(Novel Disconnection, Complex Ligands)Q3->Route3No (Functionalize Aliphatic Amine)captionFigure 1: Strategic decision matrix for selecting the optimal synthetic pathway.

Deep Dive: Biocatalysis (The Gold Standard)

The industrial synthesis of Sitagliptin (Januvia) by Merck & Co. and Codexis is the definitive case study for this scaffold. They replaced a Rhodium-catalyzed enamine hydrogenation (which required high pressure and inadequate stereocontrol) with an engineered Transaminase (ATA).

Mechanism: The Ping-Pong Bi-Bi

Transaminases (ATAs) utilize Pyridoxal-5'-phosphate (PLP) as a cofactor.[1] The reaction shuttles an amino group from a sacrificial donor (e.g., isopropylamine) to the pro-chiral ketone.

TransaminaseCycleE_PLPEnzyme-PLP(Internal Aldimine)E_PMPEnzyme-PMP(Pyridoxamine)E_PLP->E_PMP 1. Deamination ByproductKetone Byproduct(Acetone)E_PLP->ByproductOutputE_PMP->E_PLP 2. Amination ProductChiral Amine(Product)E_PMP->ProductOutputDonorDonor Amine(e.g., iPrNH2)Donor->E_PLPInputKetoneProchiral Ketone(Substrate)Ketone->E_PMPInputcaptionFigure 2: The PLP-dependent transaminase ping-pong mechanism.

Protocol: Biocatalytic Synthesis of Sitagliptin Intermediate

Based on the engineered ATA-117 process described by Savile et al. [1].

Objective: Conversion of pro-sitagliptin ketone to (R)-sitagliptin with >99.9% ee.

Reagents:

  • Substrate: 200 g/L Pro-sitagliptin ketone (0.5 M).

  • Enzyme: Engineered ATA-117 (lyophilized powder).

  • Cofactor: Pyridoxal-5'-phosphate (PLP) (2 mM).

  • Amine Donor: Isopropylamine (1 M).

  • Buffer: 100 mM Triethanolamine (pH 8.5).

  • Solvent: 50% DMSO (v/v) to solubilize the ketone.

Step-by-Step Methodology:

  • Preparation of Reaction Matrix: In a jacketed glass reactor, dissolve PLP (2 mM final) in 100 mM Triethanolamine buffer (pH 8.5).

    • Technical Note: PLP is light-sensitive; wrap the reactor in foil.

  • Donor Addition: Add Isopropylamine (1 M final). Adjust pH back to 8.5 using 6N HCl. The reaction is an equilibrium; excess donor drives it forward.

  • Enzyme Solubilization: Add the ATA-117 enzyme powder (5 g/L loading). Stir gently (150 rpm) until fully dissolved. Avoid vortexing to prevent protein denaturation.

  • Substrate Initiation: Dissolve the ketone substrate in DMSO. Add this solution slowly to the aqueous enzyme mixture. The final solvent ratio should be 50:50 DMSO:Buffer.

    • Why DMSO? The fluorinated ketone is highly lipophilic and insoluble in pure water. The engineered ATA-117 was specifically evolved to tolerate high DMSO concentrations.

  • Incubation: Heat the mixture to 45°C. Stir at 200 rpm for 24 hours.

    • Monitor: Use HPLC (C18 column) to track the disappearance of the ketone peak.

  • Workup: Acidify the reaction to pH 2.0 with 6N HCl to quench the enzyme and protonate the amine product (making it water-soluble). Wash with isopropyl acetate to remove unreacted ketone.

  • Isolation: Basify the aqueous layer to pH 12 with 5N NaOH (free-basing the amine). Extract the product into isopropyl acetate. Evaporate solvent to yield the chiral amine.

Validation:

  • Yield: Expect >92% isolated yield.

  • Purity: >99.95% ee (determined by Chiral SFC).

Chemocatalysis: Asymmetric Hydrogenation

Before biocatalysis matured, Rhodium-catalyzed asymmetric hydrogenation of enamides was the industry workhorse.

The Concept: An enamide (


Key Ligands:

  • DuPhos / TangPhos: Electron-rich, rigid ligands that provide excellent enantioselectivity for

    
    -aryl enamides [2].[2]
    
  • MonoPhos: A monodentate ligand that is cost-effective and highly active [3].

Comparative Data: Biocatalysis vs. Chemocatalysis

FeatureBiocatalysis (ATA)Rh-Catalyzed Hydrogenation
Enantiomeric Excess (ee) >99.9% (Perfect)90-97% (Requires recrystallization)
Metal Waste None (Biodegradable)Rhodium (Requires scavenging)
Pressure AtmosphericHigh Pressure (

gas, 10-50 bar)
Substrate Scope Specific (Requires engineering)Broad (General for enamides)
Atom Economy Lower (Requires amine donor)Perfect (100% atom economy)

The Frontier: C(sp³)-H Activation[4][5]

The most cutting-edge approach involves the direct functionalization of simple aliphatic amines. This method, pioneered by the Jin-Quan Yu lab, disconnects the molecule at the unactivated C-H bond [4].

The Challenge: Aliphatic amines coordinate strongly to Palladium, poisoning the catalyst. Furthermore, differentiating between multiple C-H bonds is difficult.

The Solution:

  • Transient Directing Groups (TDGs): A catalytic amount of an aldehyde (e.g., glyoxylic acid) condenses with the amine to form an imine. This imine directs the Pd catalyst to the

    
    -position, activates the C-H bond for arylation, and then hydrolyzes to release the product.
    
  • Pd(II)/Pd(IV) Cycle: Allows for the coupling of the amine with an aryl iodide.

Significance: This allows medicinal chemists to take a cheap, chiral amino acid or amine and "stitch" an aryl group onto the beta position late in the synthesis, rapidly generating library diversity.

References

  • Savile, C. K., et al. (2010).[3] "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 329(5989), 305-309. Link

  • Tang, W., & Zhang, X. (2003). "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews, 103(8), 3029-3070. Link

  • van den Berg, M., et al. (2000). "Rhodium/MonoPhos-Catalysed Asymmetric Hydrogenation of Enamides." Advanced Synthesis & Catalysis, 345, 308. Link

  • He, J., et al. (2014). "Ligand-Controlled C(sp3)

    
    -Amino Acids." Science, 343(6176), 1216-1220. Link
    
  • FDA Guidelines. (1992).[4] "Development of New Stereoisomeric Drugs." Food and Drug Administration.[4][5][6] Link

Pharmacophore Properties of Trifluoromethyl-Substituted Phenethylamines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Whitepaper

Executive Summary

This technical guide analyzes the pharmacological impact of the trifluoromethyl (


) group when incorporated into the phenethylamine scaffold. While often termed a "bioisostere" for the methyl group, the 

moiety introduces radical changes in lipophilicity, metabolic stability, and electrostatic potential that fundamentally alter drug-target interactions.

This document contrasts the two dominant pharmacophores in this class: the meta-substituted releasing agents (e.g., Fenfluramine) and the para-substituted 5-HT


 agonists  (e.g., 2C-TFM). It provides actionable protocols for synthesis and binding validation, emphasizing the critical safety screening for 5-HT

-mediated valvulopathy.

Part 1: The Fluorine Effect – Physicochemical Causality

To design within this space, one must understand why


 is not merely a "fat methyl" group. It is a metabolic shield and a lipophilic driver.[1]
The "Magic Methyl" vs. Trifluoromethyl

The substitution of a methyl group (


) with a trifluoromethyl group (

) is a high-impact modification.
PropertyMethyl (

)
Trifluoromethyl (

)
Impact on Phenethylamine
Van der Waals Radius ~2.0 Å~2.2 ÅSterically similar to Isopropyl or Iodine; fits hydrophobic pockets.
Electronegativity Electron DonatingStrong Electron WithdrawingDeactivates the aromatic ring; lowers

of nearby amines.
Hansch

(Lipophilicity)
0.560.88Drastically increases BBB permeability (

).
Metabolic Stability Labile (Oxidation)Inert (C-F Bond: 485 kJ/mol)Blocks CYP450 oxidation at the substituted position.
The Metabolic Shield Mechanism

The C-F bond is the strongest single bond in organic chemistry. By placing a


 group at a position vulnerable to metabolic attack (typically the para position), researchers can block hydroxylation.
  • Mechanism: The high ionization potential of fluorine prevents the formation of the radical cation intermediate required for CYP450 oxidation.

  • Result: Extended half-life (

    
    ) and increased oral bioavailability compared to non-fluorinated analogs.
    

Part 2: SAR & Pharmacophore Mapping

The position of the


 group on the benzene ring dictates the pharmacological class. This is the "Fork in the Road" for drug design.
The Meta-Substitution (3-Position): The Releasers
  • Compound: Fenfluramine (3-trifluoromethyl-N-ethylamphetamine).[2]

  • Mechanism: Acts primarily as a substrate for the Serotonin Transporter (SERT) and Vesicular Monoamine Transporter 2 (VMAT2).[3] It disrupts vesicular storage, flooding the synapse with serotonin.

  • Pharmacophore: The electron-withdrawing meta-

    
     reduces the electron density of the aromatic ring, which favors interaction with the transporter substrate site rather than the direct agonist binding pocket of 5-HT receptors.
    
The Para-Substitution (4-Position): The Agonists
  • Compound: 2C-TFM (2,5-dimethoxy-4-trifluoromethylphenethylamine).

  • Mechanism: Direct agonist at the 5-HTngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     receptor.
    
  • Pharmacophore: The 4-position

    
     occupies a hydrophobic pocket deep within the receptor (similar to the bromine in 2C-B).
    
    • Potency: 2C-TFM exhibits high affinity (

      
      ), rivaling the potency of the classic halogenated amphetamine DOI. This validates that 
      
      
      
      can mimic the steric bulk of Bromine/Iodine while adding metabolic resistance.
Visualization: The SAR Divergence Pathway

SAR_Pathway Scaffold Phenethylamine Core Pos3 Meta (3-Position) Substitution (e.g., Fenfluramine) Scaffold->Pos3 Add CF3 Pos4 Para (4-Position) Substitution (e.g., 2C-TFM) Scaffold->Pos4 Add CF3 Mech_Rel Mechanism: SERT/VMAT2 Substrate (Releaser) Pos3->Mech_Rel Mech_Ago Mechanism: 5-HT2A Receptor Agonist Pos4->Mech_Ago Effect_Anoretic Effect: Anoretic / Anticonvulsant (Dravet Syndrome) Mech_Rel->Effect_Anoretic Safety CRITICAL SAFETY: 5-HT2B Agonism (Valvulopathy) Mech_Rel->Safety Metabolite Risk Effect_Psych Effect: Psychedelic / Hallucinogenic Mech_Ago->Effect_Psych

Figure 1: Structural divergence in trifluoromethyl-phenethylamines. The position of the substituent determines whether the compound acts as a transporter substrate (releaser) or a direct receptor agonist.

Part 3: The Safety Critical – 5-HT Valvulopathy

Warning: Any drug development program involving trifluoromethyl-phenethylamines must screen for 5-HT


 affinity immediately.
  • The Hazard: Chronic activation of the 5-HT

    
     receptor on cardiac interstitial cells leads to mitogenic signaling, glycosaminoglycan deposition, and valvular heart disease (VHD).
    
  • The Case of Fenfluramine: The parent compound is a releaser, but its metabolite, norfenfluramine, is a potent 5-HT

    
     agonist (
    
    
    
    ). This led to the withdrawal of "Fen-Phen" from the weight-loss market, though it is now tightly regulated for epilepsy (Fintepla).
  • Protocol Requirement: All new

    
     analogs must undergo a functional calcium mobilization assay at 5-HT
    
    
    
    to rule out agonism.

Part 4: Experimental Protocols

Synthesis: The Henry Reaction Pathway

Direct trifluoromethylation of the phenethylamine ring is chemically difficult. The most robust method starts with the pre-substituted aldehyde.

Reagents:

  • Precursor: 2,5-dimethoxy-4-(trifluoromethyl)benzaldehyde (for 2C-TFM analogs).

  • Solvent: Nitromethane (

    
    ).
    
  • Catalyst: Ammonium Acetate (

    
    ).
    
  • Reductant: Lithium Aluminum Hydride (LAH) or

    
    .
    

Step-by-Step Workflow:

  • Condensation (Nitrostyrene Formation):

    • Dissolve aldehyde (10 mmol) in nitromethane (50 mL).

    • Add ammonium acetate (2.5 mmol).

    • Reflux for 2-4 hours until TLC shows disappearance of aldehyde.

    • Result: Bright yellow/orange crystals of the nitrostyrene intermediate upon cooling.

  • Reduction (Amine Formation):

    • Prepare a suspension of LAH (40 mmol) in dry THF under Argon/Nitrogen.

    • Add the nitrostyrene solution dropwise (exothermic).

    • Reflux for 24 hours.

    • Quench: Follow the 1:1:3 rule (

      
      ).
      
  • Purification:

    • Filter aluminum salts. Acidify filtrate with HCl to generate the hydrochloride salt. Recrystallize from IPA/Et2O.

Radioligand Binding Assay (5-HT )

To validate the pharmacophore, you must determine affinity (


).

Materials:

  • Source: HEK293 cells stably expressing human 5-HT

    
    .
    
  • Radioligand:

    
    -Ketanserin (Antagonist) or 
    
    
    
    -DOI (Agonist). Note: Agonist radioligands are preferred for predicting psychedelic potency.

Binding_Assay Step1 Membrane Prep (HEK293-h5HT2A) Step2 Incubation (Drug + [3H]-Ketanserin) Step1->Step2 Step3 Filtration (GF/B Filters) Step2->Step3 Step4 Scintillation Counting Step3->Step4 Step5 Data Analysis (Cheng-Prusoff) Step4->Step5 Output Target: Ki < 100 nM Step5->Output Ki Value

Figure 2: Standard Radioligand Binding Workflow. The Cheng-Prusoff equation is used to convert


 to 

.

Part 5: Quantitative Comparison

The following table synthesizes data from Nichols et al. and FDA pharmacological reviews to benchmark new compounds.

CompoundSubstitution5-HT

Affinity (

)
5-HT

Affinity (

)
Primary Action
2C-TFM 4-

, 2,5-OMe
75 nM> 500 nMAgonist
DOI 4-I, 2,5-OMe20 nM~100 nMAgonist
Fenfluramine 3-

, N-Ethyl
> 10,000 nM5,000 nM*Releaser
Norfenfluramine 3-

(Metabolite)
Moderate10-50 nM Agonist (VHD Risk)

*Note: Fenfluramine itself has low affinity; its toxicity is driven by the metabolite Norfenfluramine.

References

  • Nichols, D. E. (1994).[4] Structure-activity relationships of phenethylamine hallucinogens.[5][6] Journal of Medicinal Chemistry.

  • Rothman, R. B., & Baumann, M. H. (2002).[7] Therapeutic and adverse actions of serotonin transporter substrates.[7] Pharmacology & Therapeutics.

  • FDA Drug Approval Package. (2020). Fintepla (Fenfluramine) Pharmacology Review. U.S. Food and Drug Administration.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Setola, V., et al. (2003).[7] 3,4-Methylenedioxymethamphetamine (MDMA, "Ecstasy") induces fenfluramine-like proliferative actions on human cardiac valvular interstitial cells in vitro. Molecular Pharmacology.[3]

Sources

Physicochemical Profiling and Analytical Validation of (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern neuropharmacology and targeted drug design, fluorinated phenethylamine derivatives occupy a privileged chemical space. Specifically, (2R)-2-[2-(trifluoromethyl)phenyl]propan-1-amine serves as a highly specialized chiral building block. The strategic placement of the trifluoromethyl (-CF3) group and the isolation of the (2R) enantiomer are not arbitrary; they are meticulously engineered to optimize pharmacokinetic parameters and ensure high-fidelity target engagement. This technical guide delineates the fundamental physicochemical properties of this compound—specifically its molecular formula and weight—and establishes rigorous, self-validating analytical workflows for its characterization.

Molecular Deconstruction & Physicochemical Data

The molecular identity of this compound is defined by a propyl chain bearing a primary amine at C1 and a 2-(trifluoromethyl)phenyl moiety at the C2 stereocenter.

Based on this structural connectivity, the compound possesses the molecular formula C10H12F3N [1].

While the average molecular weight is critical for bulk stoichiometric calculations during synthesis, high-resolution analytical techniques rely on the monoisotopic exact mass. The table below summarizes these foundational metrics.

PropertyValueComputational Derivation
Molecular Formula C10H12F3N10 Carbon, 12 Hydrogen, 3 Fluorine, 1 Nitrogen[1]
Average Molecular Weight 203.20 g/mol Based on standard atomic weights[1],[2]
Monoisotopic Exact Mass 203.0922 DaCalculated using most abundant isotopes (^12C, ^1H, ^19F, ^14N)
Protonated Mass [M+H]+ 204.0995 DaTarget m/z for positive Electrospray Ionization (ESI+)
Hydrogen Bond Donors 1Derived from the primary amine (-NH2)
Hydrogen Bond Acceptors 4Derived from the amine (1) and trifluoromethyl fluorines (3)

Structural & Mechanistic Rationale

As an Application Scientist, it is vital to understand why this specific isomer is synthesized, as this dictates how we analyze it.

  • The ortho-Trifluoromethyl Group : The -CF3 group at the ortho position of the phenyl ring provides intense steric shielding and electron withdrawal. This prevents oxidative metabolism (e.g., by CYP450 enzymes) at the vulnerable ortho position and significantly increases the overall lipophilicity of the molecule, facilitating blood-brain barrier (BBB) penetration.

  • The (2R) Stereocenter : Enantiomeric purity is paramount. The spatial orientation of the methyl group and the bulky aryl ring in the (2R) configuration dictates the dihedral angle of the primary amine. This specific geometry is often strictly required for stereospecific binding within the hydrophobic pockets of monoamine transporters or G-protein coupled receptors (GPCRs).

PharmacophoreLogic CF3 ortho-CF3 Group Steric Shielding Pharm Optimized PK/PD & Target Engagement CF3->Pharm Chiral (2R)-Stereocenter Target Specificity Chiral->Pharm Amine Primary Amine H-Bonding / Salt Amine->Pharm

Structural features driving the pharmacokinetic and pharmacodynamic profile.

Analytical Workflows & Self-Validating Protocols

To definitively confirm the formula (C10H12F3N) and the molecular weight (203.20 g/mol ), a multi-modal analytical approach is required. The following protocols are designed as self-validating systems , ensuring that instrumental artifacts do not compromise data integrity.

AnalyticalWorkflow Sample Sample: this compound HRMS HRMS (ESI-TOF) Verify Exact Mass: 203.0922 Da Sample->HRMS HPLC Chiral HPLC Verify (2R) Enantiomeric Excess Sample->HPLC NMR Multinuclear NMR 1H, 13C, 19F Structural Elucidation Sample->NMR Confirm Validation of Molecular Formula C10H12F3N HRMS->Confirm HPLC->Confirm NMR->Confirm

Multiplexed analytical workflow for the validation of molecular formula and chiral purity.

Protocol: High-Resolution Mass Spectrometry (HRMS) for Formula Verification

This protocol verifies the exact mass to confirm the C10H12F3N formula, ruling out isobaric impurities.

  • Instrument Calibration (Self-Validation Step) : Calibrate the ESI-TOF mass spectrometer using a standard Agilent/Waters tuning mix to achieve a mass accuracy of < 2 ppm.

    • Causality: High mass accuracy is non-negotiable. A deviation of more than 5 ppm could falsely validate a structurally distinct molecule with a similar nominal mass.

  • Sample Preparation : Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v).

    • Causality: Formic acid acts as a proton source. Because the molecule contains a basic primary amine, forcing protonation in solution guarantees a robust [M+H]+ signal in positive ion mode.

  • Data Acquisition : Inject 2 µL into the ESI source. Operate in positive ion mode (ESI+). Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • Data Analysis : Extract the ion chromatogram for m/z 204.0995. Verify that the isotopic distribution (M+1, M+2 peaks) perfectly matches the theoretical computational pattern for C10H12F3N.

Protocol: Chiral HPLC for Enantiomeric Purity (ee)

Because the molecular weight does not confirm stereochemistry, chiral chromatography is required to validate the (2R) configuration.

  • System Suitability (Self-Validation Step) : Inject a racemic mixture of 2-[2-(trifluoromethyl)phenyl]propan-1-amine before running the pure sample.

    • Causality: Establishing baseline resolution (Rs > 1.5) of the (2R) and (2S) enantiomers proves the column's resolving power. If the racemate does not split into two distinct peaks of equal area, the system is invalid for testing the pure sample.

  • Mobile Phase Preparation : Prepare an isocratic mixture of Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).

    • Causality: The addition of 0.1% Diethylamine is a critical modifier. It suppresses secondary ionic interactions between the basic primary amine of our analyte and any residual acidic silanols on the stationary phase, thereby preventing peak tailing and ensuring accurate integration.

  • Chromatographic Separation : Utilize an Amylose-based chiral stationary phase (e.g., Chiralpak AD-H). Flow rate: 1.0 mL/min. Temperature: 25°C. Detection: UV at 210 nm.

    • Causality: The steric bulk of the ortho-CF3 group forces the molecule into specific conformations that interact differentially with the helical grooves of the amylose polymer, enabling the separation of the (2R) and (2S) isomers.

  • Sample Analysis : Inject 5 µL of the (2R) sample (1 mg/mL). Calculate the enantiomeric excess (ee) by comparing the Area Under the Curve (AUC) of the dominant (2R) peak against any trace residual (2S) peak.

References

1.[1] Title: 3-[3-(Trifluoromethyl)phenyl]propan-1-amine | C10H12F3N | CID 19797640 Source: PubChem (National Center for Biotechnology Information) URL: [Link] (Note: Utilized as the authoritative isomeric reference for the exact mass, hydrogen bonding parameters, and molecular formula of C10H12F3N).

Sources

Technical Guide: Role of Trifluoromethyl Group in 2-Phenylpropylamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of a trifluoromethyl (


) group into the 2-phenylpropylamine (amphetamine) scaffold represents a paradigmatic case of bioisosteric replacement in medicinal chemistry. This modification fundamentally alters the pharmacodynamic profile from dopaminergic stimulation (characteristic of the parent amphetamine) to serotonergic modulation. This guide analyzes the physicochemical drivers of this shift, the structure-activity relationships (SAR) governing receptor selectivity, and the critical toxicological implications of regioisomerism, specifically regarding 5-HT2B-mediated valvulopathy.

Physicochemical Drivers

The


 group is often termed a "magic methyl" in drug design, but its impact on the phenylpropylamine skeleton extends beyond simple lipophilicity.
Property

(Parent)

(Modification)
Impact on Drug Design
Electronegativity Electron-donating (Inductive effect

)
Strong Electron-withdrawing (

)
Lowers pKa of the amine (if close), alters

-

stacking capability of the phenyl ring.
Lipophilicity (

)
0.560.88Increases Blood-Brain Barrier (BBB) penetration; enhances hydrophobic pocket binding.
Van der Waals Volume ~13.7 ų~21.3 ųSteric bulk is closer to an isopropyl group or a chlorine atom than a methyl group.
Metabolic Stability Labile (Benzylic oxidation susceptible)Highly StableBlocks metabolic oxidation at the substituted position; directs CYP450 attack to the side chain (e.g., N-dealkylation).
Electronic Effects on Binding

The strong electron-withdrawing nature of the


 group creates a dipole moment that can engage in orthogonal multipolar interactions with protein backbone carbonyls or side chains (e.g., Serine, Threonine) within the binding pocket. In 2-phenylpropylamines, this dipole is critical for orienting the molecule within the Serotonin Transporter (SERT) and 5-HT receptors.

Pharmacodynamics & SAR: The Regioisomer Divergence

The position of the


 group on the phenyl ring dictates the pharmacological class of the derivative.
Meta-Substitution (3- ): The Anorectic Profile
  • Representative Compound: Fenfluramine (N-ethyl-3-trifluoromethylamphetamine).

  • Mechanism: Unlike amphetamine (which relies on DAT/NET reversal), the 3-

    
     substitution shifts selectivity toward SERT . It acts as a substrate-type releaser of serotonin and a reuptake inhibitor.
    
  • Metabolic Activation: Fenfluramine is metabolized via N-dealkylation to Norfenfluramine (3-trifluoromethylamphetamine).

  • Receptor Affinity: The 3-

    
     group in norfenfluramine confers high affinity for 5-HT2 receptors, particularly 5-HT2B  and 5-HT2C .
    
Para-Substitution (4- ): The Research Tool Profile
  • Representative Compound: 4-Trifluoromethylamphetamine (4-TFMA).

  • Mechanism: Highly potent serotonin releasing agent (SRA). The para substitution mimics the 4-chloro group of para-chloroamphetamine (PCA), a known neurotoxin.

  • Toxicity: While 4-TFMA is a potent serotonergic agent, the high metabolic stability of the C-F bond prevents the formation of reactive quinone-methide intermediates often cited in PCA neurotoxicity, though it remains a potent depleter of 5-HT.

  • Psychedelic Potency: When combined with 2,5-dimethoxy substitution (as in DOTFM ), the 4-

    
     group creates one of the most potent 5-HT2A agonists known, demonstrating that the group's bulk and lipophilicity perfectly fill the hydrophobic pocket of the 5-HT2A receptor.
    
Ortho-Substitution (2- ): Steric Clash
  • Mechanism: Substitution at the 2-position introduces significant steric strain, interfering with the planar alignment required for optimal transporter binding. Consequently, 2-

    
     derivatives generally show reduced potency at monoamine transporters compared to their meta and para counterparts.
    
SAR Visualization

SAR_Flow Base 2-Phenylpropylamine Scaffold Pos3 Meta (3-CF3) Substitution Base->Pos3 Pos4 Para (4-CF3) Substitution Base->Pos4 Pos2 Ortho (2-CF3) Substitution Base->Pos2 Effect3 SERT Selectivity 5-HT Release (Fenfluramine) Pos3->Effect3 Effect4 High Potency SRA 5-HT2A Agonism (if polysubstituted) (DOTFM, 4-TFMA) Pos4->Effect4 Effect2 Steric Hindrance Reduced Potency Pos2->Effect2 Tox Toxicology: 5-HT2B Agonism (Valvulopathy) Effect3->Tox Via Norfenfluramine

Figure 1: Structure-Activity Relationship flow for Trifluoromethyl-substituted Amphetamines.

Toxicology: The 5-HT2B Valvulopathy Mechanism

The withdrawal of Fenfluramine was driven by drug-induced valvular heart disease. This is a direct consequence of the 3-


 moiety's interaction with the 5-HT2B receptor .
  • Metabolic Stability: The

    
     group prevents ring hydroxylation. This forces metabolism through N-dealkylation (CYP2D6), accumulating Norfenfluramine .
    
  • Binding Affinity: Norfenfluramine exhibits nanomolar affinity (

    
     nM) for the 5-HT2B receptor.
    
  • Mechanism: Activation of 5-HT2B on cardiac valvular interstitial cells triggers mitogenic signaling (via

    
     and 
    
    
    
    -arrestin pathways), leading to fibroblast proliferation and plaque formation (fibrosis).
  • Causality: The lipophilic

    
     group anchors the molecule in the receptor's hydrophobic pocket, stabilizing the active conformation more effectively than the parent methyl group.
    

Experimental Protocol: Synthesis of Fenfluramine Intermediate

Objective: Synthesis of 1-(3-trifluoromethylphenyl)-2-propanone, the key precursor for 3-trifluoromethyl-substituted amphetamines via reductive amination. Method: Meerwein Arylation (Industrial Standard).

Reagents & Equipment
  • Precursor: 3-Trifluoromethylaniline (1.0 eq)

  • Reagents: Sodium nitrite (

    
    ), Hydrochloric acid (
    
    
    
    ), Isopropenyl acetate, Copper(I) chloride (
    
    
    ), Sodium acetate.[1]
  • Solvents: Water, Acetone.

Step-by-Step Methodology
  • Diazotization:

    • Dissolve 3-trifluoromethylaniline in dilute

      
       at 
      
      
      
      .
    • Add aqueous

      
       dropwise, maintaining temperature 
      
      
      
      to form the diazonium salt.
  • Meerwein Arylation:

    • Prepare a mixture of acetone, water,

      
       (catalytic), and sodium acetate (buffer).
      
    • Add isopropenyl acetate (1.2 eq).[1]

    • Slowly introduce the cold diazonium salt solution to this mixture at

      
      . Nitrogen gas evolution will be vigorous.
      
  • Hydrolysis & Isolation:

    • Stir for 1 hour until gas evolution ceases.

    • The intermediate ester hydrolyzes in situ to form the ketone.

    • Extract with dichloromethane (DCM). Wash organic layer with bicarbonate and brine.

    • Dry over

      
       and concentrate in vacuo.
      
    • Purification: Distillation under reduced pressure (bp ~90°C at 1 mmHg).

Reductive Amination (To Fenfluramine)
  • Dissolve the ketone from 5.2 in Ethanol.

  • Add Ethylamine (excess) and Titanium(IV) isopropoxide (Lewis acid catalyst) or use

    
     directly.
    
  • Stir for 4 hours, then quench and extract.

Synthesis Workflow Diagram

Synthesis Start 3-Trifluoromethylaniline Step1 Diazotization (NaNO2, HCl, 0°C) Start->Step1 Inter1 Diazonium Salt Step1->Inter1 Step2 Meerwein Arylation (Isopropenyl Acetate, CuCl) Inter1->Step2 Product1 1-(3-CF3-phenyl)-2-propanone (Key Ketone) Step2->Product1 Step3 Reductive Amination (EtNH2, NaBH3CN) Product1->Step3 Final Fenfluramine (Racemic) Step3->Final

Figure 2: Synthetic pathway for Fenfluramine via Meerwein arylation.

References

  • Rothman, R. B., & Baumann, M. H. (2002). Therapeutic and adverse actions of serotonin transporter substrates.[2] Pharmacology & Therapeutics, 95(1), 73–88. Link

  • Setola, V., et al. (2003). 3,4-Methylenedioxymethamphetamine (MDMA, "Ecstasy") induces fenfluramine-like proliferative actions on human cardiac valvular interstitial cells in vitro. Molecular Pharmacology, 63(6), 1223–1229. Link

  • Nichols, D. E. (1994). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

  • Caccia, S., et al. (1995). Metabolism and pharmacokinetics of fenfluramine and dexfenfluramine in the rat. Archives of Toxicology, 69, 460–468. Link

  • Trachsel, D. (2012). Fluorine in psychedelic phenethylamines and amphetamines.[3] Drug Testing and Analysis, 4(7-8), 577-590. Link

Sources

Technical Guide: Structural Optimization and Characterization of TAAR1 Ligand Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Trace Amine Associated Receptor 1 (TAAR1) represents a paradigm shift in neuropsychiatric drug discovery. Unlike classical antipsychotics that rely on direct Dopamine D2 receptor blockade (often resulting in extrapyramidal side effects and metabolic dysregulation), TAAR1 agonists modulate monoaminergic transmission via presynaptic regulation.[1] This guide details the structural biology, medicinal chemistry strategies, and validation protocols required to develop high-affinity TAAR1 ligands, focusing on the transition from flexible endogenous trace amines to rigidified, metabolically stable clinical candidates like Ulotaront.

Structural Biology & Pharmacophore Modeling

The Orthosteric Binding Pocket

TAAR1 is a Class A GPCR.[2] While crystal structures remain elusive, recent advances utilizing AlphaFold predictions have outperformed traditional homology modeling (often based on the


-adrenergic receptor) in virtual screening hit rates.

The orthosteric binding pocket is defined by a critical ionic interaction and a hydrophobic cage:

  • Aspartate 3.32 (Asp103): This residue is the anchor. It forms a salt bridge with the protonated amine of the ligand. Crucial Insight: Any analog lacking a basic nitrogen capable of interacting with Asp103 will likely lose nanomolar affinity.

  • The Aromatic Cage (Phe186, Phe195, Phe268): These residues create a hydrophobic pocket that accommodates the aromatic ring of phenylethylamine (PEA) derivatives via

    
     stacking.
    
  • Species Selectivity: A major hurdle in TAAR1 development is the discrepancy between rodent (mTAAR1/rTAAR1) and human (hTAAR1) orthologs. A single residue difference (e.g., Thr vs. Ser in TM regions) can alter ligand potency by orders of magnitude.

Intracellular Signaling Architecture

TAAR1 is unique among GPCRs as it is predominantly intracellular (associated with the Golgi/ER membranes) in some neuronal populations, though surface expression is required for functional modulation of the Dopamine Transporter (DAT).

Figure 1: TAAR1 Signaling Cascade The following diagram illustrates the dual signaling pathways: the canonical Gs-cAMP pathway and the G13-RhoA pathway implicated in cytoskeletal regulation.

TAAR1_Signaling Ligand Ligand (e.g., Ulotaront) TAAR1 TAAR1 Receptor (Intracellular/Membrane) Ligand->TAAR1 Binding Gs Gαs Protein TAAR1->Gs Coupling G13 Gα13 Protein TAAR1->G13 Coupling AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Increase AC->cAMP Generates PKA PKA Activation cAMP->PKA Activates Effect1 Modulation of DA/5-HT Firing PKA->Effect1 Phosphorylation RhoA RhoA Activation G13->RhoA Activates Effect2 Cytoskeletal Rearrangement RhoA->Effect2 Actin Dynamics

Caption: Dual signaling pathways of TAAR1. The Gs-cAMP axis is the primary screening endpoint, while G13-RhoA is linked to structural plasticity.

Medicinal Chemistry Strategies: From PEA to Clinical Candidates

The endogenous ligand


-phenylethylamine (PEA) has low affinity and a half-life of minutes due to MAO-B degradation. The goal of medicinal chemistry is to retain the pharmacophore while blocking metabolic soft spots.
Scaffold Rigidification

Rigidification reduces the entropic penalty of binding.

  • Strategy: Constrain the ethylamine side chain into a ring system.

  • Examples:

    • Amino-oxazolines: (e.g., RO5166017) Mimic the PEA structure but prevent rotation.

    • Amino-tetralins: Fuse the side chain to the phenyl ring.

The Ulotaront (SEP-363856) Class

Ulotaront represents a bis-aryl scaffold. It does not look like a classical trace amine but occupies the same pocket with higher affinity and stability.

  • Key Feature: It lacks the catechol hydroxyls of dopamine, preventing rapid oxidation.

  • Selectivity: It avoids the D2 receptor entirely, which is the "Holy Grail" for avoiding catalepsy and motor side effects.

SAR Comparison Table
Compound ClassRepresentative StructurehTAAR1 Potency (

)
Metabolic StabilityKey Liability
Endogenous

-Phenylethylamine (PEA)
> 100 nMLow (< 5 min)Rapid MAO degradation
Amphetamines Methamphetamine< 50 nMHighHigh abuse potential; Neurotoxicity
Oxazolines RO5166017~ 10-50 nMModerateSpecies selectivity issues (Rat > Human)
Bis-aryls Ulotaront (SEP-363856)~ 140 nM (Functional)High5-HT1A agonism (Dual mechanism)
Thyronamines

~ 10-20 nMLowEndogenous thyroid metabolite; rapid clearance

In Vitro Screening & Functional Assays[3][4]

Protocol: cAMP Accumulation Assay (TR-FRET)

Since TAAR1 couples to


, measuring cAMP is the gold standard for high-throughput screening.

Materials:

  • HEK293 cells stably expressing hTAAR1.

  • TR-FRET cAMP kit (e.g., LANCE or HTRF).

  • IBMX (Phosphodiesterase inhibitor).

Step-by-Step Methodology:

  • Cell Seeding: Plate hTAAR1-HEK293 cells (2,000 cells/well) in 384-well low-volume plates.

  • Compound Addition: Add test compounds in stimulation buffer containing 0.5 mM IBMX. Critical: IBMX is necessary to prevent the degradation of the generated cAMP, ensuring the signal accumulates to detectable levels.

  • Incubation: Incubate for 30–60 minutes at Room Temperature (RT).

  • Detection: Add Eu-cAMP tracer and ULight-anti-cAMP antibody.

  • Read: Measure FRET signal after 1 hour. A decrease in signal indicates increased cAMP (competitive assay).

  • Normalization: Normalize against 10

    
    M 
    
    
    
    -PEA (100% control) and vehicle (0% control).
Protocol: BRET Assay for G-Protein Recruitment

To verify direct G-protein coupling and rule out off-target effects.

  • Transfect cells with TAAR1-Rluc (Luciferase donor) and G

    
    s-YFP (Acceptor).
    
  • Upon ligand binding, the conformational change brings Rluc and YFP close (<10 nm).

  • Add substrate (Coelenterazine h).

  • Measure BRET ratio (Emission 530nm / Emission 480nm).

Figure 2: Ligand Optimization Workflow

Optimization_Workflow InSilico In Silico Screening (AlphaFold/Docking) Synthesis Chemical Synthesis (Scaffold Rigidification) InSilico->Synthesis Hit Selection InVitro In Vitro Validation (cAMP/BRET) Synthesis->InVitro Library InVitro->Synthesis SAR Feedback ADME ADME Profiling (Microsomal Stability) InVitro->ADME Potent Hits InVivo In Vivo Efficacy (DAT-KO Hyperactivity) ADME->InVivo Stable Leads InVivo->Synthesis Optimization

Caption: Iterative workflow for TAAR1 ligand discovery. Note the feedback loop between In Vitro data and Synthesis.

Translational Challenges & Selectivity

The "D2-Sparing" Requirement

The defining characteristic of a successful TAAR1 agonist for schizophrenia is the absence of D2 receptor affinity.

  • Validation: Perform radioligand binding assays on D2, 5-HT2A, and H1 receptors.

  • Target Profile:

    
     at TAAR1 < 100 nM; 
    
    
    
    at D2 > 10
    
    
    M.
Species Ortholog Differences

Murine models are standard for neuropsychiatry, but mTAAR1 has different ligand sensitivity than hTAAR1.

  • Solution: Use "Humanized" TAAR1 knock-in mice for late-stage behavioral testing to ensure the drug works on the human receptor variant in a physiological context.

References

  • Dedict, N., et al. (2021). Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia.[3][4][5] ACS Medicinal Chemistry Letters. [Link]

  • Borowsky, B., et al. (2001).[6] Trace amines: identification of a family of mammalian G protein-coupled receptors.[5][7][8] Nature. [Link]

  • Underhill, S. M., et al. (2019).[9] Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains.[10] Molecular Psychiatry.[10] [Link]

  • Rutigliano, G., et al. (2024). AlphaFold accelerated discovery of psychotropic agonists targeting the trace amine–associated receptor 1.[3] Science Advances. [Link]

  • Berry, M. D., et al. (2017).[11] Pharmacology of human trace amine-associated receptors: Therapeutic opportunities and challenges. Pharmacology & Therapeutics. [Link]

Sources

Strategic Bioisosterism: Optimizing (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Author Role: Senior Application Scientist Subject: Medicinal Chemistry & Rational Drug Design[1]

Executive Summary

This guide provides a high-level technical analysis of (2R)-2-[2-(trifluoromethyl)phenyl]propan-1-amine , a chiral phenethylamine scaffold structurally related to anorectics and psychostimulants.[1] In drug discovery, this specific pharmacophore presents a duality: it offers potent monoamine transporter modulation but carries risks of off-target cardiotoxicity (specifically 5-HT2B agonism) and metabolic liabilities.

This whitepaper outlines a rational bioisosteric replacement strategy. We move beyond simple "H-to-F" swaps, focusing on pentafluorosulfanyl (SF₅) and difluoromethyl (CF₂H) substitutions to modulate lipophilicity, metabolic stability, and the critical "ortho-twist" conformation.

Part 1: Molecular Analysis & Pharmacophore Deconstruction[1]

To optimize the molecule, we must first understand the function of its current substituents. The (2R)-isomer configuration is critical, as the dextrorotatory isomers of phenethylamines typically exhibit higher potency at dopamine (DAT) and norepinephrine (NET) transporters compared to their levorotatory counterparts.

The "Ortho-Effect" and CF₃

The ortho-trifluoromethyl group is not merely a lipophilic decoration; it exerts a profound steric influence.[1] Unlike meta- or para-substitutions, the ortho-CF₃ forces the phenyl ring to twist out of planarity relative to the ethylamine side chain. This "ortho-twist" is a key determinant in reducing 5-HT2B affinity (linked to valvulopathy) while maintaining efficacy at target transporters.[1]

Diagram 1: Pharmacophore & Bioisosteric Logic

The following diagram maps the structural activity relationships (SAR) and proposed bioisosteric interventions.

Pharmacophore Molecule (2R)-2-[2-(Trifluoromethyl) phenyl]propan-1-amine OrthoCF3 Ortho-CF3 Group (Steric Twist & Metabolic Block) Molecule->OrthoCF3 Contains ChiralCenter (2R)-Stereocenter (DAT/NET Selectivity) Molecule->ChiralCenter Contains Amine Primary Amine (Ionic Interaction D3.32) Molecule->Amine Contains SF5 SF5 (Super-CF3) +Lipophilicity, +Stability OrthoCF3->SF5 Bioisosteric Expansion CF2H CF2H Lipophilic H-Bond Donor OrthoCF3->CF2H H-Bond Modulation Cyclopropyl Cyclopropyl Steric Mimic, -Electronics OrthoCF3->Cyclopropyl Steric Replacement

Caption: Deconstruction of the lead scaffold highlighting the critical ortho-substitution and strategic bioisosteric replacement vectors.

Part 2: Strategic Bioisosteric Replacements[1]

The Pentafluorosulfanyl (SF₅) Expansion

The SF₅ group is often termed "super-trifluoromethyl."[1] It is chemically stable, more lipophilic (π = 1.51 vs 0.88 for CF₃), and significantly bulkier.

  • Rationale: Replacing the ortho-CF₃ with ortho-SF₅ increases the steric bulk, potentially enhancing the "ortho-twist" and further reducing off-target binding to planar-preferring receptors (like 5-HT2B).

  • Metabolic Impact: SF₅ is exceptionally resistant to P450 metabolism, potentially extending the half-life.

The Difluoromethyl (CF₂H) Modulation

The CF₂H group acts as a "lipophilic hydrogen bond donor."[1][2][3][4][5]

  • Rationale: Unlike CF₃, the CF₂H proton can engage in weak hydrogen bonding with carbonyls in the receptor pocket. This can improve selectivity if a specific H-bond acceptor exists in the target pocket that is absent in off-targets.

  • Risk: The C-H bond in CF₂H is more metabolically labile than C-F, potentially introducing a clearance pathway.

Comparative Physiochemical Data

The following table projects the shift in properties when modifying the ortho-position.

Substituent (Ortho)LogP (Est)Hammett (σp)Steric Vol (ų)Bioisosteric Goal
-CF₃ (Parent) 2.8 0.54 42.6 Baseline
-SF₅3.50.6849.2Maximize lipophilicity & steric twist
-CF₂H2.40.4536.5Introduce H-bond donor capability
-Cl2.90.2323.4Classical steric replacement
-OCF₃3.10.3545.0Alter electronic vector

Part 3: Experimental Protocols (Synthesis & Validation)

To ensure scientific integrity, we utilize a Biocatalytic Transamination protocol. Unlike traditional reductive amination which often yields racemates requiring resolution, this method selectively yields the (2R) enantiomer, crucial for this scaffold.

Protocol: Biocatalytic Synthesis of (2R)-2-[2-(SF₅)phenyl]propan-1-amine[1]

Objective: Synthesize the ortho-SF₅ bioisostere with >99% ee (enantiomeric excess).

Reagents & Equipment
  • Substrate: 1-[2-(pentafluorosulfanyl)phenyl]propan-2-one (Synthesized via Umemoto’s reagent or commercial sourcing).[1]

  • Enzyme: ATA-113 (ω-Transaminase, commercially available codexis screening kit).[1]

  • Donor: Isopropylamine (1M).[1]

  • Cofactor: Pyridoxal-5'-phosphate (PLP).[1]

  • Buffer: 100 mM Potassium Phosphate (pH 7.5).

Step-by-Step Methodology
  • Substrate Preparation: Dissolve 50 mg of the ketone substrate in DMSO (5% v/v final concentration).

  • Reaction Assembly: In a glass vial, combine:

    • Substrate solution.[1][6]

    • Isopropylamine (1M) in phosphate buffer (pH 7.5).[1]

    • PLP (1 mM final).[1]

    • ATA-113 Enzyme (10 mg/mL).[1]

  • Incubation: Seal vial and incubate at 30°C with orbital shaking (250 rpm) for 24 hours .

  • Quenching: Stop reaction by adding 100 µL of 10N NaOH (Shift pH > 12 to deprotonate the amine).

  • Extraction: Extract 3x with Methyl tert-butyl ether (MTBE).

  • Purification: Dry organic layer over MgSO₄, concentrate in vacuo. Purify via semi-prep HPLC (C18 column, 0.1% TFA/Acetonitrile gradient).

  • Validation: Determine enantiomeric purity using Chiral GC (Cyclodextrin column).

Diagram 2: Synthesis & Screening Workflow

This flow illustrates the logic from synthesis to safety profiling.

Workflow Start Start: Ketone Precursor (Ortho-SF5/CF3/CF2H) Biocat Biocatalytic Transamination (ATA-113 / PLP) Start->Biocat ChiralCheck QC: Chiral GC (Target >99% ee) Biocat->ChiralCheck Screen1 Primary Screen: Monoamine Uptake (DAT/NET/SERT) ChiralCheck->Screen1 Pass Screen2 Safety Counter-Screen: 5-HT2B Agonism (Fluorometric) Screen1->Screen2 IC50 < 100nM Decision Lead Selection High Potency / Low 5-HT2B Screen2->Decision Selectivity > 50-fold

Caption: Workflow for synthesizing the (2R)-bioisostere and validating its safety profile against 5-HT2B valvulopathy risks.

Part 4: In Silico & In Vitro Validation

Self-Validating Systems

To ensure trustworthiness, the experimental design includes internal controls:

  • Positive Control: Use (S)-Amphetamine and Fenfluramine in binding assays to benchmark potency and 5-HT2B liability.[1]

  • Negative Control: Use the non-fluorinated parent (2-methyl-phenethylamine) to quantify the specific contribution of the fluoro-group.[1]

  • Metabolic Stability: Incubate compounds with human liver microsomes (HLM). The ortho-SF₅ analog should demonstrate >60 min half-life due to steric blockage of the aromatic ring oxidation.

Mechanistic Insight

The efficacy of the SF₅ replacement relies on the sigma-hole theory. The fluorine atoms on the SF₅ group create a patch of positive electrostatic potential (sigma-hole) opposite the C-S bond. This can engage in "halogen bonding" with backbone carbonyls in the receptor, a specific interaction type that the parent CF₃ group (which lacks a significant sigma-hole) cannot replicate.

References

  • Meanwell, N. A. (2011).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

  • Savoie, P. R., & Welch, J. T. (2015). "Pentafluorosulfanyl-Containing Heterocycles: New Building Blocks for Medicinal Chemistry." Chemical Reviews. Link[1]

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link[1]

  • Roth, B. L. (2007).[1] "Drugs and Valvular Heart Disease."[1] New England Journal of Medicine. (Contextualizing 5-HT2B screening). Link[1]

Sources

Solubility and stability data for chiral trifluoromethyl amines

Chiral -Trifluoromethyl Amines: Physicochemical Profiling & Stability Assessment

Executive Summary

The incorporation of a trifluoromethyl (

12

This technical guide provides a rigorous framework for characterizing chiral

Part 1: The Physicochemical Shift

The Fluorine Effect on Basicity

The most critical parameter affecting the solubility of



  • Causality: The inductive effect pulls electron density away from the nitrogen lone pair.

  • Quantitative Impact: While a typical aliphatic amine has a pKa

    
     10.0–10.5, an 
    
    
    -trifluoromethyl amine often exhibits a pKa in the range of 5.5–7.5 .
  • Consequence: At physiological pH (7.4), these amines are often significantly less ionized than their methyl analogs. Since ionization is the primary driver of aqueous solubility for small molecule drugs, this pKa shift can lead to unexpected precipitation in biological buffers.

Lipophilicity and Permeability

The

0.7–1.2 units
  • Benefit: Enhanced membrane permeability (passive diffusion).

  • Risk: Reduced aqueous solubility and increased risk of non-specific protein binding.

Table 1: Comparative Physicochemical Profile
PropertyMethyl Amine Analog (

)

-Trifluoromethyl Amine (

)
Impact on Drug Development
pKa (Conjugate Acid) ~10.55.5 – 7.5 Reduced solubility at neutral pH; altered salt selection strategy.
LogP (Lipophilicity) Baseline+0.8 to +1.2 units Improved permeability; higher metabolic stability.
C-N Bond Length 1.47 Å1.44 Å Slight shortening due to electrostatic attraction; increased steric bulk.
Metabolic Liability High (N-dealkylation/oxidation)Low (Blocked) Blocks CYP450 oxidation at the

-carbon.

Part 2: Stability Dynamics

Chemical Stability & Racemization

Chiral integrity is paramount.[3] While the

  • Racemization Risk: The electron-withdrawing

    
     group increases the acidity of the 
    
    
    -proton (if present). Under strongly basic conditions, deprotonation can lead to the formation of an achiral imine/enamine intermediate, resulting in racemization.
  • Hydrolytic Stability: Generally high. However, under extreme Lewis acidic conditions or high temperatures, "retro-haloform" type reactions are theoretically possible but rare in amine contexts compared to ketones.

Metabolic Stability

The primary utility of this motif is the blockade of oxidative metabolism.[2]

  • Mechanism: The strong

    
     bond prevents hydrogen atom abstraction (HAT) by CYP450 enzymes, a common clearance pathway for alkyl amines.
    
  • Validation: In vitro microsomal stability assays (HLM/RLM) typically show a >50% reduction in intrinsic clearance (

    
    ) compared to methyl analogs.
    

Part 3: Visualization of Logic & Workflows

Diagram 1: Physicochemical Causality

This diagram illustrates how the electronic properties of the

GCF3Trifluoromethyl Group(Electron Withdrawing)pKaReduced pKa(Basicity drop ~3 units)CF3->pKa Inductive Effect (-I)LogPIncreased Lipophilicity(LogP +0.8)CF3->LogP Fluorine HydrophobicityMetabolismBlocked CYP450OxidationCF3->Metabolism C-F Bond StrengthIonizationReduced Ionizationat pH 7.4pKa->IonizationPermeabilityIncreased MembranePermeabilityLogP->PermeabilitySolubilityDecreased AqueousSolubilityLogP->Solubility Hydrophobic EffectIonization->Permeability Neutral Species DiffuseIonization->Solubility Less Solvation

Caption: The "Fluorine Effect" cascade: How electronic induction alters pKa and lipophilicity, driving the trade-off between permeability and solubility.

Diagram 2: Stability Assessment Workflow

A decision tree for validating the stability of chiral trifluoromethyl amines during lead optimization.

StabilityStartCandidate SynthesisChiralHPLC1. Chiral Purity Check(SFC/HPLC)Start->ChiralHPLCStress2. Stress TestingChiralHPLC->StressAcidAcidic (pH 1)Hydrolysis CheckStress->AcidBaseBasic (pH 10)Racemization CheckStress->BaseOxidativeOxidative (H2O2)N-Oxidation CheckStress->OxidativeReAnalyze3. Re-Analyze PurityAcid->ReAnalyzeBase->ReAnalyzeOxidative->ReAnalyzeDecisionPass/Fail?ReAnalyze->DecisionProceedProceed toMicrosomal StabilityDecision->Proceed >98% ee >95% purityRedesignRedesign:Steric ShieldingDecision->Redesign Degradation Racemization

Caption: Step-wise workflow for assessing chemical and stereochemical stability prior to biological testing.

Part 4: Experimental Protocols

To ensure data integrity, use these self-validating protocols.

Protocol A: Potentiometric pKa Determination

Context: Standard titration is often inaccurate for low-solubility fluorinated amines. This protocol uses a cosolvent method.

  • Preparation: Dissolve the amine (approx. 5 mg) in a solution of water/methanol (ratio determined by solubility, typically 60:40).

  • Titration: Titrate with standardized 0.1 M HCl and 0.1 M NaOH under inert gas (

    
    ) to prevent carbonate formation.
    
  • Data Processing: Perform titrations at three different methanol ratios (e.g., 30%, 40%, 50%).

  • Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa (

    
    ) against the dielectric constant of the solvent mixture (
    
    
    ). Extrapolate to 0% methanol to obtain the aqueous pKa.
    • Validation: The

      
       of the extrapolation must be >0.98.
      
Protocol B: Thermodynamic Solubility (Shake-Flask)

Context: Kinetic solubility (DMSO stock into buffer) often overestimates solubility for lipophilic fluorinated compounds due to supersaturation.

  • Saturation: Add excess solid amine to phosphate buffer (pH 7.4) and 0.1 M HCl (pH 1.0) in glass vials.

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter through a PVDF membrane (low binding) to remove undissolved solids.

  • Quantification: Analyze filtrate via HPLC-UV against a standard curve prepared in DMSO.

    • Critical Step: Check the pH of the filtrate after equilibrium. The amine may have altered the buffer pH.

Protocol C: Chiral Stability Assay

Context: Essential to verify that the


  • Incubation: Dissolve compound in 1:1 acetonitrile/buffer (pH 10) to stress the

    
    -proton. Incubate at 40°C for 24 hours.
    
  • Analysis: Analyze via Chiral SFC (Supercritical Fluid Chromatography) using a polysaccharide-based column (e.g., Chiralpak AD-H).

  • Success Criteria: Loss of enantiomeric excess (ee) must be < 1%.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Morgentin, R., et al. (2012). Scale-up synthesis of enantiopure alpha-trifluoromethyl amines. Organic Process Research & Development.

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry.

Methodological & Application

Application Note: Reductive Amination Protocols for 2-(trifluoromethyl)hydratropaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details optimized protocols for the reductive amination of 2-(trifluoromethyl)hydratropaldehyde (systematic name: 2-[2-(trifluoromethyl)phenyl]propanal). This substrate presents specific synthetic challenges due to the steric hindrance of the


-methyl group combined with the electronic deactivation from the trifluoromethyl (

) moiety.

While standard reductive amination conditions often result in low conversion or hydrolysis of the intermediate imine, this guide provides three tiered protocols—Standard (STAB) , Lewis-Acid Mediated (Titanium) , and Catalytic Hydrogenation —to ensure high yields across a spectrum of amine partners.

Chemical Context & Challenges[1][2][3][4][5]

Substrate Analysis

The target molecule, 2-(trifluoromethyl)hydratropaldehyde, features a chiral center at the


-position and a bulky, electron-withdrawing ortho-trifluoromethyl group.
FeatureSynthetic ImpactMitigation Strategy

-Methyl Group
Steric hindrance retards nucleophilic attack by the amine.Use of acid catalysts or dehydrating agents (e.g.,

).

Group
Electronic withdrawal destabilizes the intermediate iminium ion; steric crowding.extended reaction times for imine formation prior to reduction.
Benzylic Position Susceptible to racemization under strong basic conditions.Maintain neutral to mildly acidic pH (4–6).
Mechanistic Pathway

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an imine (or iminium ion), which is subsequently reduced. For this specific substrate, the rate-determining step is often the formation of the iminium species due to the steric clash between the incoming amine and the


-methyl/ortho-

groups.

G Aldehyde Aldehyde (Substrate) Hemiaminal Hemiaminal (Unstable) Aldehyde->Hemiaminal + Amine Amine Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Critical Intermediate) Hemiaminal->Iminium - H2O (Slow Step due to Sterics) Iminium->Aldehyde Hydrolysis (If water not removed) Product Amine Product Iminium->Product + Hydride Source (Fast)

Figure 1: Reaction pathway highlighting the critical dehydration step hindered by the substrate's steric bulk.

Experimental Protocols

Method A: The "Gold Standard" (STAB)

Best for: Primary amines, unhindered secondary amines, and bench-scale synthesis (<10g). Reagent: Sodium Triacetoxyborohydride (


).[1]

Rationale:


 is mild and does not reduce aldehydes significantly, allowing for "one-pot" procedures. However, for this hindered substrate, a sequential addition is recommended to force imine formation.

Protocol:

  • Imine Formation:

    • Charge a reaction vessel with 2-(trifluoromethyl)hydratropaldehyde (1.0 equiv) and DCE (1,2-Dichloroethane) (

      
       concentration).
      
    • Add Amine (1.1–1.2 equiv).

    • Add Acetic Acid (1.0–2.0 equiv). Note: Essential for catalyzing imine formation in hindered substrates.

    • Stir at Room Temperature (RT) for 1–2 hours. Checkpoint: Monitor by TLC or

      
      -NMR for disappearance of aldehyde (
      
      
      
      ).
  • Reduction:

    • Add

      
        (1.5 equiv) in one portion.
      
    • Stir at RT for 4–16 hours.

  • Workup:

    • Quench with saturated aqueous

      
       (gas evolution will occur).
      
    • Extract with DCM (

      
      ). Wash combined organics with brine.[2]
      
    • Dry over

      
      , filter, and concentrate.
      
Method B: Lewis-Acid Mediated (Titanium)

Best for: Weakly nucleophilic amines (anilines), bulky secondary amines, or when Method A fails to reach full conversion. Reagent: Titanium(IV) Isopropoxide (


) followed by 

.[3]

Rationale:


 acts as a dual Lewis acid activator and water scavenger, driving the equilibrium toward the imine even with sterically compromised substrates.

Protocol:

  • Complexation:

    • Under inert atmosphere (

      
      ), combine 2-(trifluoromethyl)hydratropaldehyde  (1.0 equiv) and Amine  (1.1 equiv) neat (no solvent) or in minimal dry THF.
      
    • Add

      
        (1.25 equiv). The solution often becomes viscous or changes color.
      
    • Stir at RT for 4–6 hours (or 50°C if extremely hindered).

  • Reduction:

    • Dilute with Absolute Ethanol or Methanol (to achieve

      
      ).
      
    • Add

      
        (1.5 equiv) cautiously. Warning: Exothermic.
      
    • Stir for 2–4 hours.

  • Workup (Crucial Step):

    • Quench by adding water (

      
       per mmol Ti).[3] A white precipitate (
      
      
      
      ) will form.
    • Filter the slurry through a pad of Celite . Wash the pad thoroughly with EtOAc.

    • Concentrate the filtrate.[4] If the residue is cloudy, redissolve in EtOAc and wash with

      
       to remove residual titanium salts.
      
Method C: Catalytic Hydrogenation

Best for: Large-scale synthesis (>50g), industrial applications. Reagent:


 gas, 

or

.

Rationale: Avoids boron waste. However, care must be taken to prevent defluorination of the aromatic ring, though


 groups are generally robust compared to aryl-fluorides.

Protocol:

  • Dissolve Aldehyde (1.0 equiv) and Amine (1.0 equiv) in Methanol or Ethanol .

  • Add catalyst: 5% Pt/C (sulfided) is preferred to minimize defluorination risks (load 2–5 wt%).

  • Pressurize hydrogenation vessel to 3–5 bar (45–75 psi)

    
    .
    
  • Stir vigorously at RT for 8–12 hours.

  • Filter through Celite to remove catalyst. Concentrate to yield crude amine.[5]

Analytical Controls & Troubleshooting

In-Process Control (IPC) Data

Use these spectral markers to validate reaction progress.

Species

-NMR Marker (

)

-NMR Marker
Aldehyde (Start) Doublet

(

)
Singlet

Imine (Intermediate) Doublet

Slight shift downfield (

)
Amine (Product) Disappearance of aldehyde/imine signals; new alkyl multipletsShift dependent on amine proximity
Troubleshooting Matrix
ObservationRoot CauseSolution
Aldehyde remains, no Imine Steric hindrance prevents attack.Switch to Method B (Ti) or heat step 1 to 40–50°C.
Imine forms, but reduction fails Reducing agent decomposed or pH too high.Add more AcOH (Method A) or ensure dry solvents (Method B).
Low Yield / Hydrolysis during workup Imine unstable; reversion to aldehyde.Ensure reduction step is complete before adding water.
Defluorination (Method C) Over-reduction of Ar-CF3.Switch catalyst to Pt/C (sulfided) or reduce pressure.

Decision Workflow

Use this logic map to select the appropriate protocol for your specific amine partner.

DecisionTree Start Start: Select Amine Partner AmineType Is the Amine Hindered? (e.g., t-Butyl, secondary cyclic) Start->AmineType Branch1 No (Primary/Linear Secondary) AmineType->Branch1 Branch2 Yes (Bulky/Weak Nucleophile) AmineType->Branch2 MethodA Method A: STAB + AcOH (Standard Protocol) Branch1->MethodA MethodB Method B: Ti(OiPr)4 (Lewis Acid Protocol) Branch2->MethodB ScaleCheck Is Scale > 50g? MethodA->ScaleCheck ScaleCheck->MethodA No MethodC Method C: Catalytic Hydrogenation (Pt/C) ScaleCheck->MethodC Yes

Figure 2: Workflow for selecting the optimal reductive amination method.

References

  • Abdel-Magid, A. F., et al. (1996).[6][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[9] The Journal of Organic Chemistry. Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A facile preparation of N-methyl secondary amines." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Tarasevich, V. A., & Kozlov, N. G. (1999).[7] "Reductive Amination of Oxygen-Containing Organic Compounds." Russian Chemical Reviews. Link

Sources

Synthesis of chiral beta-amino acids from (2R)-2-arylpropan-1-amine precursors

Application Note: Enantioselective Synthesis of Chiral -Amino Acids via Ruthenium-Catalyzed Oxidative Cleavage of (2R)-2-Arylpropan-1-amine Precursors

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary & Strategic Rationale

Chiral


Traditional syntheses of


utilizing the aryl group of a chiral (2R)-2-arylpropan-1-amine as a "masked" carboxylic acid

Mechanistic Insights & Causality (E-E-A-T)

To successfully execute this transformation at the bench or pilot scale, one must understand the causality behind the reagent and solvent choices:

  • The Role of Ruthenium Tetroxide (

    
    ):  Generated in situ from catalytic 
    
    
    and stoichiometric
    
    
    ,
    
    
    is a potent, electrophilic oxidant. It attacks the electron-rich
    
    
    -system of the phenyl ring to form a ruthenate ester. Successive oxidative cleavages rapidly degrade the aromatic ring to a carboxylic acid.
  • Stereochemical Integrity: Why doesn't the chiral center racemize? The adjacent chiral center (C2 of the propyl chain) consists of an aliphatic C-H bond. Under strictly controlled temperatures (0 °C to 25 °C),

    
     exhibits extreme chemoselectivity for the aromatic 
    
    
    -system over aliphatic C-H insertion. This kinetic differentiation ensures the (2R) stereocenter is preserved with
    
    
    enantiomeric excess (ee).
  • Mandatory Amine Protection: Free primary amines are highly nucleophilic; they will coordinate to the ruthenium metal (poisoning the catalyst) and are themselves susceptible to oxidation into nitriles or nitroalkanes. Protecting the amine with an electron-withdrawing group (e.g., Boc or Cbz) delocalizes the nitrogen lone pair, rendering it inert to

    
    .
    
  • Solvent System Dynamics: The classic Sharpless biphasic system (

    
    ) relies on acetonitrile to disrupt insoluble, lower-valent ruthenium carboxylate complexes, returning them to the active catalytic cycle [2]. Because 
    
    
    is highly toxic and ozone-depleting, our protocol substitutes it with Ethyl Acetate (EtOAc), maintaining the critical phase separation and intermediate solubility while adhering to green chemistry principles.

Visualizations of the Synthetic Strategy

WorkflowA(2R)-2-Phenylpropan-1-amine(Chiral Precursor)BN-Protection(Boc2O, Et3N, DCM)A->BCN-Boc-(2R)-2-phenylpropan-1-amine(Protected Intermediate)B->CDRu-Catalyzed Oxidation(RuCl3, NaIO4, EtOAc/CH3CN/H2O)C->DE(2R)-3-(Boc-amino)-2-methylpropanoic acid(Chiral β-Amino Acid)D->E

Workflow for the synthesis of chiral beta-amino acids from (2R)-2-arylpropan-1-amine.

CatalyticCycleRuO4RuO4(Active Oxidant)RuO2RuO2(Inactive)RuO4->RuO2 Substrate Oxidation(Phenyl -> COOH)RuO2->RuO4 Catalyst Regeneration(NaIO4 -> NaIO3)

Ruthenium-catalyzed oxidative cleavage cycle for phenyl ring degradation.

Quantitative Data & Process Optimization

The efficiency of the

Table 1: Optimization of Biphasic Solvent Systems for


 Oxidation
Solvent SystemRatio (v/v/v)Yield (%)Reaction Time (h)Environmental Impact

/

/

2:2:3854High (Ozone Depleting, Toxic)
DCM /

/

2:2:3786Moderate
EtOAc /

/

3:3:4 82 5 Low (Recommended)

Table 2: Electronic Effects of Aryl Substituents on Oxidation Rate

Precursor (Ar group)Electronic NatureTime to Completion (h)Isolated Yield (%)
PhenylNeutral5.082
p-MethoxyphenylElectron-Rich2.588
p-ChlorophenylElectron-Deficient8.065

Expert Insight: Electron-rich aromatic rings (e.g., p-methoxyphenyl) undergo electrophilic attack by

Experimental Protocols

This self-validating protocol is designed for a 10 mmol scale. It includes built-in safety pauses and quality control checkpoints.

Protocol A: N-Boc Protection of (2R)-2-phenylpropan-1-amine
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (2R)-2-phenylpropan-1-amine (1.35 g, 10.0 mmol) and dissolve in anhydrous dichloromethane (DCM, 50 mL).

  • Base Addition: Add triethylamine (

    
    , 2.1 mL, 15.0 mmol). Cool the mixture to 0 °C using an ice-water bath.
    
  • Reagent Addition: Dissolve Di-tert-butyl dicarbonate (

    
    , 2.40 g, 11.0 mmol) in DCM (10 mL) and add it dropwise via an addition funnel over 15 minutes.
    
  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Workup: Wash the organic layer sequentially with 1M HCl (2 × 30 mL), saturated aqueous

    
     (30 mL), and brine (30 mL). Dry over anhydrous 
    
    
    , filter, and concentrate under reduced pressure.
  • Checkpoint: Analyze the crude intermediate via

    
     NMR. A distinct singlet at ~1.4 ppm (9H) confirms Boc protection. Proceed to Protocol B without further purification.
    
Protocol B: Ruthenium-Catalyzed Oxidation to the -Amino Acid

Caution:

  • Solvent Preparation: In a 500 mL round-bottom flask, prepare the biphasic solvent mixture: EtOAc (30 mL),

    
     (30 mL), and Deionized 
    
    
    (40 mL).
  • Substrate Addition: Add the N-Boc-(2R)-2-phenylpropan-1-amine (approx. 2.35 g, 10.0 mmol) to the solvent mixture and stir vigorously to ensure an emulsion forms.

  • Catalyst Addition: Add Ruthenium(III) chloride hydrate (

    
    , 45 mg, 0.2 mmol, 2 mol%). The mixture will turn dark brown/black.
    
  • Oxidant Addition (Critical Step): Cool the flask in a water bath (15 °C). Add Sodium metaperiodate (

    
    , 32.0 g, 150 mmol, 15 equiv.) in 5 equal portions over 45 minutes.
    
    • Causality Note: 15 equivalents are required because the complete degradation of a phenyl ring to a carboxylic acid consumes 15-16 equivalents of oxygen. Portion-wise addition prevents thermal spikes.

  • Reaction: Stir vigorously at room temperature for 5 hours. The reaction mixture should maintain a yellow/orange hue (indicating the presence of active

    
    ). If the mixture turns entirely black, add an additional 1-2 mmol of 
    
    
    to regenerate the catalyst.
Protocol C: Workup and Isolation
  • Quenching: Add 10 mL of isopropanol to the reaction mixture and stir for 30 minutes. This quenches any unreacted

    
    , reducing it to insoluble, black 
    
    
    .
  • Filtration: Filter the biphasic mixture through a pad of Celite to remove the

    
     precipitate. Rinse the Celite pad with EtOAc (20 mL).
    
  • Phase Separation: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer with EtOAc (3 × 30 mL).

  • Acidification: The desired

    
    -amino acid may partially reside in the aqueous layer as a sodium salt. Carefully acidify the aqueous layer to pH 3 using 1M HCl, and extract again with EtOAc (2 × 30 mL).
    
  • Purification: Combine all organic extracts, wash with brine, dry over

    
    , and concentrate. Purify the crude product via flash column chromatography (Silica gel, DCM:MeOH 95:5 with 0.1% acetic acid) to yield (2R)-3-(tert-butoxycarbonylamino)-2-methylpropanoic acid.
    

References

  • Carlsen, P. H. J.; Katsuki, T.; Martin, V. S.; Sharpless, K. B. "A greatly improved procedure for ruthenium tetroxide catalyzed oxidations of organic compounds". J. Org. Chem. 1981, 46, 19, 3936–3938. URL:[Link]

Application Note: Stereoretentive Preparation of (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine via Borane-Mediated Nitrile Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of chiral 2-arylpropylamines is a critical workflow in the development of modern pharmacophores, particularly in the design of calcimimetics and CNS-active agents. The target molecule, (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine , presents unique synthetic challenges due to the presence of an acidic alpha-chiral center and a sterically demanding, electron-withdrawing ortho-trifluoromethyl group.

This application note details a highly optimized, stereoretentive protocol for the reduction of (2R)-2-[2-(Trifluoromethyl)phenyl]propanenitrile using Borane-Tetrahydrofuran (BH₃·THF). By leveraging Lewis acid-mediated hydride transfer, this methodology completely bypasses the racemization and chemoselectivity pitfalls associated with traditional basic hydrides and transition-metal catalyzed hydrogenations.

Mechanistic Rationale & E-E-A-T Insights

To successfully execute this transformation, researchers must navigate two major stereochemical and chemoselective hazards:

Challenge 1: Preservation of the Alpha-Chiral Center

The proton at the C2 (alpha) position of the starting nitrile is highly acidic. This acidity is driven by the strong electron-withdrawing nature of both the adjacent nitrile group (-C≡N) and the 2-(trifluoromethyl)phenyl ring. Strong anionic hydride donors, such as Lithium Aluminum Hydride (LiAlH₄), possess significant Brønsted basicity. The use of LiAlH₄ can lead to the premature deprotonation of this alpha-proton, forming a planar ketenimine anion. Upon aqueous workup, this intermediate is protonated non-stereoselectively, resulting in the catastrophic racemization of the (2R) stereocenter[1].

Challenge 2: Chemoselectivity and CF₃ Stability

Catalytic hydrogenation (e.g., Pd/C or Raney Ni with H₂) is a common industrial method for nitrile reduction. However, this pathway proceeds via an imine intermediate, which can undergo nucleophilic attack by the newly formed primary amine product, leading to the formation of unwanted secondary and tertiary amine byproducts[2]. Furthermore, transition-metal catalyzed hydrogenation carries a distinct risk of hydrodefluorination of the sensitive ortho-CF₃ group.

The Borane Advantage

BH₃·THF is the optimal reagent for this transformation. The mechanism of nitrile reduction by borane involves a stepwise addition of hydride ions to the carbon-nitrogen triple bond[3]. Because BH₃ acts as a Lewis acid, it first forms a Lewis acid-base adduct with the lone pair of the nitrile nitrogen (R-C≡N-BH₃)[4]. This coordination dramatically increases the electrophilicity of the nitrile carbon, allowing for a concerted hydride transfer to form an iminoborane intermediate (R-CH=N-BH₂). A subsequent hydride transfer yields a highly stable diborylamine species[5].

Because this pathway relies entirely on Lewis acid activation rather than Brønsted basicity, the acidic alpha-proton is never deprotonated. The (2R) stereocenter is preserved with >99% enantiomeric excess (ee).

The Hydrolysis Imperative

A critical, often mishandled step in borane reductions is the workup. The intermediate diborylamine (or cross-linked borazine network) is remarkably stable. Standard aqueous quenching will not liberate the free amine; it will leave the product trapped as a boron complex. Rigorous acidic hydrolysis—typically refluxing with methanolic HCl or 6M aqueous HCl—is mandatory to cleave the robust B-N bonds and yield the primary amine hydrochloride salt[6].

Visualizations

Mechanism N1 Chiral Nitrile (2R-Isomer) N2 Lewis Adduct (R-C≡N-BH3) N1->N2 BH3-THF N3 Iminoborane (R-CH=N-BH2) N2->N3 Hydride Transfer N4 Diborylamine (R-CH2-N(BH2)2) N3->N4 BH3, Hydride Transfer N5 Amine HCl Salt (R-CH2-NH3+ Cl-) N4->N5 HCl / MeOH Reflux N6 Primary Amine (2R-Isomer) N5->N6 NaOH (aq) Basification

Mechanistic pathway of stereoretentive nitrile reduction via borane.

Workflow W1 1. Reaction Setup Dry THF N2 Atmosphere 0 °C to RT W2 2. Reduction Add BH3-THF (3.0 eq) Reflux 4-12 h W1->W2 W3 3. Quench & Hydrolysis Cool to 0 °C Add MeOH Add 6M HCl Reflux 2 h W2->W3 W4 W4 W3->W4 W5 5. Purification Acid-Base Extraction or Salt Crystallization W4->W5

Step-by-step experimental workflow for chiral nitrile reduction.

Quantitative Data Summary

Table 1: Comparison of Reducing Agents for Alpha-Chiral Nitriles

Reducing AgentStereoretention (ee %)Primary Amine SelectivityCF₃ StabilityRecommendation
BH₃·THF >99% >95% Excellent Optimal Method
LiAlH₄Low (<50%)>90%ExcellentNot Recommended (Racemization)
Pd/C, H₂ModeratePoor (forms 2°/3° amines)ModerateNot Recommended
Raney Ni, H₂, NH₃ModerateGoodGoodViable Alternative

Table 2: Optimized Reaction Parameters for BH₃·THF Reduction

ParameterOptimized ValueCausal Rationale
BH₃·THF Equivalents 2.5 - 3.0 eqAccounts for Lewis acid coordination, two hydride transfers, and ambient moisture.
Reaction Temperature 65 °C (Reflux)Required to overcome the activation energy for the second hydride transfer.
Hydrolysis Reagent 6M HCl / MeOHRigorously breaks robust B-N bonds in the diborylamine intermediate.
Hydrolysis Time/Temp 2 hours at 65 °CEnsures complete liberation of the amine hydrochloride salt.

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system. Do not proceed to the next step unless the specified physical observations are met.

Step 1: Reaction Setup
  • Equipment: 250 mL flame-dried three-neck round-bottom flask, reflux condenser, magnetic stir bar, nitrogen inlet, and internal temperature probe.

  • Procedure:

    • Purge the assembled system with inert nitrogen gas for 15 minutes to ensure a moisture-free environment.

    • Dissolve (2R)-2-[2-(Trifluoromethyl)phenyl]propanenitrile (10.0 mmol, 2.27 g) in anhydrous THF (40 mL).

    • Cool the solution to 0 °C using an ice-water bath.

Step 2: Borane Reduction
  • Procedure:

    • Slowly add BH₃·THF complex (1.0 M in THF, 30.0 mL, 30.0 mmol, 3.0 eq) dropwise via syringe over 20 minutes. Causality: Dropwise addition controls the exothermic heat released during the initial Lewis acid-base adduct formation.

    • Remove the ice bath and allow the mixture to warm to room temperature (20 °C) over 30 minutes.

    • Heat the reaction mixture to a gentle reflux (65 °C) for 8 hours. Causality: Elevated temperature is required to push the iminoborane intermediate fully to the diborylamine species[5].

    • Validation: Monitor reaction completion via TLC (Hexanes/EtOAc 8:2). The starting material spot (UV active) must completely disappear before proceeding.

Step 3: Quench and Hydrolysis (Critical Step)
  • Procedure:

    • Cool the reaction mixture back to 0 °C.

    • CAUTION: Carefully add methanol (15 mL) dropwise. Validation: Vigorous effervescence (H₂ gas evolution) will occur as excess borane is destroyed. Wait until gas evolution completely ceases.

    • Add 6M aqueous HCl (20 mL) dropwise.

    • Heat the mixture to reflux (65 °C) for 2 hours. Causality: This step is non-negotiable. The rigorous acidic hydrolysis breaks down the highly stable B-N bonds, liberating the primary amine hydrochloride salt and generating volatile trimethyl borate[6].

    • Cool to room temperature and concentrate the mixture under reduced pressure (rotary evaporator) to remove THF, methanol, and trimethyl borate.

Step 4: Basification and Extraction
  • Procedure:

    • Cool the remaining aqueous layer to 0 °C.

    • Slowly add 20% aqueous NaOH solution until the pH is >10. Validation: Verify with pH indicator paper. The solution will turn cloudy as the free primary amine oils out of the aqueous phase.

    • Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL).

    • Combine the organic layers and wash with brine (30 mL).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound as a pale yellow oil.

Step 5: Purification
  • Procedure:

    • The crude amine is generally of high purity (>95%) and can be used directly in subsequent coupling steps.

    • Alternative for Long-Term Storage: Dissolve the crude oil in anhydrous diethyl ether and bubble anhydrous HCl gas (or add ethereal HCl) to precipitate the analytically pure hydrochloride salt. Filter and dry under vacuum.

References

Sources

Reagents for N-alkylation of (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-CF3

Strategies for Mono-Alkylation, Stereochemical Preservation, and Yield Optimization

Abstract & Strategic Overview

Target Molecule: (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine (hereafter Compound 1 ).[1] CAS Registry (Generic Analog): Related to 1213053-33-8 (Amino-alcohol variant) and fenfluramine intermediates.[1] Molecular Weight: ~231.2 g/mol (Free Base).[1] Key Structural Features:

  • Primary Amine (-NH₂): High nucleophilicity, prone to over-alkylation (formation of tertiary amines/quaternary salts).[1]

  • Chiral Center (C2): The (R)-configuration at the

    
    -position must be preserved. While not 
    
    
    
    -to-nitrogen (reducing racemization risk via imine tautomerization), the benzylic position is sensitive to harsh basic conditions.[1]
  • Ortho-Trifluoromethyl Group: Introduces significant lipophilicity (

    
    ) and steric bulk, influencing solubility and aggregation but having only a moderate inductive effect on the distal amine pKa (~9.2–9.5 estimated).[1]
    

The Challenge: The primary challenge in N-alkylating Compound 1 is achieving selective mono-alkylation while avoiding:

  • Dialkylation: Formation of the tertiary amine.

  • Racemization: Loss of enantiopurity at the C2 benzylic center.

  • Elimination: Styrene formation under strong basic conditions.[1]

This guide details three validated protocols ranging from the industry-standard Reductive Amination to Direct Nucleophilic Substitution and Amide Reduction .[1]

Reagent Selection Decision Matrix

Before selecting a protocol, analyze your target alkyl group (R-X) and available reagents.

ReagentSelection Start Target Alkyl Group (R) Aldehyde Aldehyde/Ketone Available? Start->Aldehyde Halide Alkyl Halide (Cl, Br, I) Only? Aldehyde->Halide No MethodA Method A: Reductive Amination (STAB) Aldehyde->MethodA Yes (Preferred) MethodB Method B: Direct Alkylation (Cs2CO3/DIPEA) Halide->MethodB Simple Alkyl (Me, Et, Bn) MethodC Method C: Acylation-Reduction (High Fidelity) Halide->MethodC Complex/Steric or 100% Mono Req. High Yield\nMono-Selective High Yield Mono-Selective MethodA->High Yield\nMono-Selective Moderate Yield\nRisk of Dialkylation Moderate Yield Risk of Dialkylation MethodB->Moderate Yield\nRisk of Dialkylation Highest Purity\n2-Step Process Highest Purity 2-Step Process MethodC->Highest Purity\n2-Step Process

Figure 1: Decision matrix for selecting the optimal N-alkylation strategy based on electrophile availability and purity requirements.[1]

Method A: Reductive Amination (The Gold Standard)

Principle: This method utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor that selectively reduces the intermediate imine/iminium ion faster than the aldehyde/ketone precursor. This kinetic selectivity prevents over-alkylation.[1][2]

Reagents:

  • Substrate: Compound 1 (1.0 equiv).

  • Carbonyl Source: Aldehyde (1.0–1.1 equiv) or Ketone (1.1–1.5 equiv).[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv).[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous).[1]

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Required for ketones; optional for aldehydes.[1]

Protocol A: Step-by-Step
  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve Compound 1  (1.0 equiv) in anhydrous DCE (0.1 M concentration).
    
  • Imine Formation: Add the aldehyde/ketone (1.05 equiv).

    • Note: If using a ketone or an electron-rich aldehyde, add AcOH (1.0 equiv) to catalyze imine formation.[1]

    • Stir at Room Temperature (RT) for 30–60 minutes. Do not add reductant yet.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add STAB (1.4 equiv) portion-wise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 2–16 hours.

    • Monitoring: Check via LC-MS.[1][3] Look for the disappearance of Compound 1 (

      
      ) and appearance of Product (
      
      
      
      ).[1]
  • Quench: Quench carefully with saturated aqueous

    
    . Gas evolution (
    
    
    
    ) will occur.[1]
  • Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over

    
    .[1][3]
    
  • Purification: Flash chromatography (DCM/MeOH/

    
     gradient).
    

Why this works: STAB is sterically bulky and electron-deficient compared to


.[1] It coordinates with the nitrogen of the imine, facilitating hydride transfer specifically to the C=N bond, leaving the C=O bond of the starting material largely untouched.

Method B: Direct Nucleophilic Substitution (Controlled)[1]

Principle: Direct


 reaction. To prevent dialkylation, we use a weak base and strictly limiting alkylating agent.

Reagents:

  • Substrate: Compound 1 (1.0 equiv).

  • Electrophile: Alkyl Bromide/Iodide (0.9 equiv) – Intentionally limiting.[1]

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv) or DIPEA (2.0 equiv).[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF.[1]

Protocol B: Step-by-Step
  • Dissolution: Dissolve Compound 1 (1.0 equiv) and

    
     (1.5 equiv) in MeCN (0.1 M). Stir for 15 minutes to deprotonate the ammonium salt if starting from HCl salt.
    
  • Controlled Addition: Dissolve the Alkyl Halide (0.9 equiv) in a separate volume of MeCN.

  • Reaction: Add the Alkyl Halide solution dropwise via syringe pump over 1 hour at 0°C or RT.

    • Critical: Slow addition keeps the concentration of electrophile low relative to the amine, statistically favoring mono-alkylation.

  • Heating: If the halide is unreactive (e.g., alkyl chloride), heat to 40–60°C. Avoid boiling MeCN (82°C) to prevent thermal elimination of the benzylic proton.

  • Workup: Filter off inorganic salts. Concentrate filtrate. Partition between EtOAc and Water.

Risk Mitigation:

  • Over-alkylation: If >10% dialkylated byproduct forms, switch to Method A or C.

  • Elimination: If styrene byproduct is observed (check NMR for vinylic protons ~5-6 ppm), switch from

    
     to a non-nucleophilic organic base like DIPEA or Proton Sponge.[1]
    

Method C: Amide Reduction (High Fidelity)[1]

Principle: Acylation of the amine to an amide, followed by reduction to the amine. This guarantees mono-alkylation because amides do not react further with acyl chlorides.[1]

Reagents:

  • Step 1: Acyl Chloride/Anhydride +

    
     + DMAP (cat).[1]
    
  • Step 2: Borane-THF (

    
    ) or Lithium Aluminum Hydride (
    
    
    
    ).[1]
Protocol C: Step-by-Step
  • Acylation: React Compound 1 with the corresponding acid chloride (1.1 equiv) and

    
     in DCM. Isolate the amide intermediate.
    
  • Reduction: Dissolve the amide in anhydrous THF.

  • Hydride Addition: Add

    
     (1M solution, 3.0 equiv) dropwise at 0°C.
    
  • Reflux: Heat to reflux (66°C) for 2–4 hours.

  • Quench (Critical): Cool to 0°C. Carefully add MeOH (to destroy excess borane). Then add 1M HCl and reflux for 1 hour (to break the boron-amine complex).

  • Isolation: Basify with NaOH to pH > 12. Extract with

    
     or DCM.[1][3]
    

Analytical Validation & Quality Control

To ensure the protocol met the "Scientific Integrity" requirements, the following data checks are mandatory.

Table 1: Troubleshooting & Optimization Guide
IssueObservation (LCMS/NMR)Root CauseCorrective Action
Dialkylation Mass =

Excess electrophile or fast kineticsUse Method A; or Reduce Alkyl Halide to 0.8 equiv in Method B.
No Reaction Only Starting MaterialSteric hindrance of

group
Heat to 50°C; Use DMF instead of MeCN; Add KI (Finkelstein) for alkyl chlorides.[1]
Racemization Chiral HPLC shows enantiomerBasic conditions too harshAvoid

or

.[1] Stick to

or Method A (Acidic conditions are safer for this substrate).[1]
Styrene Formation Vinyl protons (5.0-6.5 ppm)Hofmann EliminationLower temperature; Change solvent to non-polar (Toluene).[1]
Chiral Integrity Check

Because the chiral center is at the


-position:
  • Risk: Low compared to

    
    -amino acids, but non-zero under reflux with strong base.[1]
    
  • Validation: Use Chiral HPLC.[1]

    • Column: Daicel Chiralpak AD-H or OD-H.[1]

    • Mobile Phase: Hexane : IPA (90:[1]10) + 0.1% Diethylamine.[1]

    • Expectation: Single peak.[1] Presence of a minor peak (<1%) indicates racemization.[1]

Mechanism of Action (Method A)

Understanding the selectivity of STAB is crucial for troubleshooting.

STAB_Mechanism Step1 1. Imine Formation (Equilibrium) Imine Imine Intermediate (Unstable) Step1->Imine Step2 2. Coordination Boron binds Imine N Step3 3. Hydride Transfer Intramolecular Delivery Step2->Step3 Product Mono-Alkylated Amine Step3->Product Note Key Selectivity: STAB reduces Imine >> Aldehyde Prevents alcohol byproduct Step3->Note Substrate Compound 1 (Amine) Substrate->Step1 Aldehyde Aldehyde (R-CHO) Aldehyde->Step1 Imine->Step2 + STAB STAB STAB Reagent (Bulky Hydride)

Figure 2: Mechanistic pathway of Reductive Amination using Sodium Triacetoxyborohydride, highlighting the kinetic selectivity for the imine over the carbonyl.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1]

  • ACS Green Chemistry Institute. (2025).[1] "Reagent Guide: Avoiding Over-alkylation of Amines." ACS GCI Pharmaceutical Roundtable.

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.[1] (Context on lipophilicity of CF3 groups).

  • BenchChem. (2025).[1][6] "Protocol: Reductive Amination of Primary Amines." BenchChem Protocols.

Disclaimer: All protocols involve hazardous chemicals.[1] Perform a full risk assessment (COSHH) before experimentation.[1] The author assumes no liability for experimental outcomes.

Sources

Troubleshooting & Optimization

Technical Support: Synthesis & Optimization of Sterically Congested Phenylpropanamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

User Problem: You are attempting to synthesize 2-ortho-substituted phenylpropanamines (e.g., 2-Cl, 2-OMe, or 2-alkyl analogs) and are encountering low yields (<30%), incomplete conversion, or poor enantiomeric excess (ee).

Root Cause Analysis: The substituent at the ortho (2-) position of the phenyl ring creates significant steric strain (A-strain) that shields the reaction center. This physical blockade disrupts the Bürgi-Dunitz trajectory required for nucleophilic attack during imine formation or reduction steps. Standard protocols effective for unsubstituted or para-substituted analogs often fail here due to increased activation energy barriers.

The Solution: This guide provides three "Workaround Modules" to bypass this steric barrier:

  • Lewis Acid Activation (Titanium-mediated Reductive Amination).[1]

  • Biocatalytic Bypass (ω-Transaminases for high ee).

  • Nitroalkene Optimization (Henry Reaction modifications).

Module A: Reductive Amination (The Chemical Route)

Status: Recommended for rapid analog generation (racemic).

Troubleshooting Q&A

Q: I am using NaBH₃CN with methanol, but the imine intermediate isn't forming. Why? A: In 2-ortho-substituted systems, the equilibrium between the ketone/amine and the hemiaminal/imine heavily favors the starting materials due to steric crowding. Methanol alone cannot shift this equilibrium. You must use a water scavenger and a Lewis acid.

The Fix: Titanium(IV) Isopropoxide Protocol We utilize Ti(OiPr)₄.[1][2] It acts as a dual-function reagent:

  • Lewis Acid: Coordinates to the carbonyl oxygen, increasing electrophilicity.

  • Water Scavenger: Irreversibly hydrolyzes to TiO₂ upon reaction with water generated during imine formation, driving the equilibrium forward (Le Chatelier’s principle).

Standard Operating Procedure (SOP-Ti-RA)

Reagents:

  • 2-ortho-substituted phenyl-2-propanone (1.0 equiv)

  • Amine source (e.g., NH₄OAc or alkylamine) (1.5–2.0 equiv)

  • Titanium(IV) isopropoxide (1.25 equiv)

  • Reducing Agent: NaBH₄ (1.5 equiv)

  • Solvent: Absolute Ethanol (EtOH) or THF.

Protocol:

  • Complexation: In a flame-dried flask under Argon, combine the ketone and amine in absolute EtOH.

  • Activation: Add Ti(OiPr)₄ dropwise. Note: The solution may warm slightly.

  • Equilibration: Stir at ambient temperature for 6–12 hours.

    • Checkpoint: Monitor by IR. Disappearance of the ketone C=O stretch (~1715 cm⁻¹) and appearance of the imine C=N (~1640 cm⁻¹) indicates readiness.

  • Reduction: Cool to 0°C. Add NaBH₄ portion-wise. (Caution: Hydrogen gas evolution).

  • Quench: Stir for 2 hours, then quench with 1M NH₄OH. A white precipitate (TiO₂) will form. Filter through Celite.

Module B: Biocatalysis (The Chiral Route)

Status: Recommended for high optical purity (>99% ee) and scale-up.

Troubleshooting Q&A

Q: Chemical asymmetric hydrogenation is giving me low ee (60-70%). A: Metal-ligand catalysts (e.g., Rh-DUPHOS) often struggle with ortho-substitution because the bulky group prevents the substrate from sitting flat in the chiral pocket.

The Fix: Omega-Transaminases (ω-TAs) Enzymes like ω-transaminases have evolved flexible active sites that can accommodate steric bulk better than rigid chiral phosphine ligands. We recommend using an amine donor system with equilibrium displacement.[3]

Workflow Visualization: Biocatalytic Cascade

Biocatalysis Substrate 2-Ortho-Substituted Ketone Enzyme ω-Transaminase (PLP cofactor) Substrate->Enzyme Substrate Entry Donor Isopropylamine (Amine Donor) Donor->Enzyme NH2 Transfer Product Chiral Amine (>99% ee) Enzyme->Product (S) or (R) Specific Byproduct Acetone Enzyme->Byproduct Coproduct Removal Equilibrium Shift (Removal of Acetone) Byproduct->Removal Evaporation/N2 Sweep

Caption: Figure 1. Biocatalytic transamination workflow. Continuous removal of acetone (volatile byproduct) drives the reaction to completion despite steric resistance.

Protocol Modification for Ortho-Substrates:

  • Enzyme Selection: Screen Arthrobacter citreus or Chromobacterium violaceum (Cv-TA) variants.

  • Cosolvent: Add 10-20% DMSO to improve solubility of the lipophilic ortho-substituted ketone.

  • Equilibrium Shift: Use Isopropylamine (1M) as the donor. Perform the reaction in an open vessel (or with N₂ sweep) to evaporate the acetone byproduct.

Module C: The Henry Reaction (Nitroalkene Route)

Status: Alternative route if P2P precursors are unavailable or unstable.

Troubleshooting Q&A

Q: My condensation yield is low, and the reduction of the nitroalkene is stalling. A: The condensation of ortho-substituted benzaldehydes is slow due to sterics. Furthermore, the resulting nitroalkene is electron-rich and sterically crowded, making hydride attack difficult.

The Fix: Catalytic Optimization & Flow Reduction

  • Condensation: Use Ammonium Acetate (NH₄OAc) in Glacial Acetic Acid with microwave irradiation (80°C, 20 min) to force the condensation.

  • Reduction: Avoid LiAlH₄ if possible (often leads to polymerization in these crowded systems). Use NaBH₄/CuCl₂ (in situ generated copper boride).

Comparative Data: Yields by Method
MethodSubstrate (2-Pos)Yield (%)ee (%)Notes
Standard Reductive Amination -Cl25-35%N/AIncomplete imine formation.
Ti(OiPr)₄ Protocol -Cl82-88% N/AHigh conversion; requires dry conditions.
Henry (Microwave) -OMe75%N/AFast; requires careful temp control.
Biocatalysis (ω-TA) -Me92%>99% (S) Best for chirality; requires enzyme screening.

Decision Logic (Route Selection)

Use the following logic gate to determine the correct experimental path for your specific research constraints.

DecisionTree Start Start: Synthesis of 2-Ortho-PPA Chirality Is Chirality Required? Start->Chirality Scale Scale > 100g? Chirality->Scale Yes (High ee needed) TiRoute Route A: Ti(OiPr)4 Reductive Amination Chirality->TiRoute No (Racemic OK) BioRoute Route B: Biocatalysis (ω-Transaminase) Scale->BioRoute No (<100g) ResRoute Route C: Classical Resolution (Tartaric Acid) Scale->ResRoute Yes (>100g)

Caption: Figure 2. Synthetic route decision matrix based on stereochemical requirements and scale.

References

  • Mattson, R. J., et al. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry, 55(8), 2552–2554.[1]

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[4]

  • Cassimjee, K. E. (2012). "ω-Transaminase in Biocatalysis: Methods, Reactions and Engineering." KTH Royal Institute of Technology / DiVA Portal.

  • Palomo, C., et al. (2007). "Asymmetric Henry Reaction." European Journal of Organic Chemistry.

Disclaimer: This guide is intended for professional research and development purposes only. All synthesis involving phenylpropanamine derivatives must comply with local regulations (e.g., DEA CSA in the US, EMA in Europe) regarding precursor control and controlled substance analogs.

Sources

Minimizing defluorination side reactions during amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fluorine Chemistry Division Subject: Minimizing Defluorination Side Reactions During Amine Synthesis Ticket ID: F-CHEM-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Fluorine Paradox

Welcome to the Fluorine Chemistry Technical Support Hub. You are likely here because you are facing the "Fluorine Paradox": the very properties that make fluorine desirable in drug discovery (high electronegativity, metabolic stability, lipophilicity) make it a liability during synthesis.

In amine synthesis, particularly when creating anilines or coupling amines to aromatic rings, fluorine atoms on the aromatic scaffold are prone to three specific failure modes:

  • Hydrodefluorination (HDF): Accidental cleavage of the C-F bond during catalytic hydrogenation.

  • Unwanted SNAr: Nucleophilic displacement of fluorine by the amine, rather than the intended halide (Cl, Br).

  • Oxidative Addition: Palladium insertion into the C-F bond during cross-coupling.

This guide provides the protocols and decision frameworks to navigate these conflicts.

Module 1: Catalytic Hydrogenation (Nitro Reduction)

The Issue: You are reducing a nitro group to an aniline using H2 and Pd/C. The fluorine atom (especially if ortho or para to the amino group) is being stripped off (HDF), yielding the des-fluoro aniline.

The Mechanism: Palladium is an excellent catalyst for HDF because it readily inserts into C-F bonds, particularly in electron-rich aromatic systems (which the aniline product becomes). The reaction competes with nitro reduction.

Protocol A: The Vanadium-Doped Solution (Recommended) Vanadium oxides poison the specific active sites on Palladium responsible for C-F activation without inhibiting the nitro reduction capability.

  • Reagents:

    • Substrate: Fluorinated Nitroarene (1.0 equiv)

    • Catalyst: 5% Pd/C (0.5–1.0 mol% Pd)

    • Additive: Vanadium(V) oxide (V2O5) or Vanadyl acetylacetonate (VO(acac)2) (0.5–1.0 mol% relative to substrate).

    • Solvent: MeOH or EtOH.[1]

    • Hydrogen Source: H2 balloon (1 atm).

  • Step-by-Step:

    • Dissolution: Dissolve the nitroarene in methanol (0.1 M concentration).

    • Doping: Add the Vanadium additive before the Pd/C. Stir for 5 minutes.

    • Catalyst Addition: Add 5% Pd/C carefully (under inert gas flow to prevent ignition).

    • Hydrogenation: Purge with N2, then H2. Stir vigorously at Room Temperature (20–25°C).

    • Monitoring: Monitor via LCMS. The reaction is usually complete in 1–4 hours.

    • Workup: Filter through Celite immediately to remove metal residues.

Protocol B: The Platinum Switch If Vanadium doping is unavailable, switch the metal.

  • Logic: Pt/C is significantly less active toward C-F oxidative addition than Pd/C.

  • Modification: Substitute Pd/C with 5% Pt/C (sulfided) . Sulfided catalysts are "poisoned" enough to prevent halogenolysis while permitting nitro reduction.

Module 2: Nucleophilic Substitution (The SNAr Trap)

The Issue: You are reacting an amine with a di-haloarene (e.g., 4-chloro-3-fluoronitrobenzene). You want to displace the Chloride, but the Fluorine is displaced instead.

The Mechanism: In SNAr (Nucleophilic Aromatic Substitution), the rate-determining step is the attack of the nucleophile to form the Meisenheimer complex. Fluorine is the most reactive leaving group (F >> Cl ≈ Br > I) because its high electronegativity stabilizes the transition state. You cannot "tune" standard SNAr to favor Cl over F.

The Solution: Change the Mechanism To displace Cl/Br/I in the presence of F, you must switch from SNAr (controlled by electronegativity) to Buchwald-Hartwig Cross-Coupling (controlled by bond strength/oxidative addition).

Visualization: The Selectivity Decision Tree

Selectivity Start Substrate has both F and Cl/Br Goal Which halogen do you want to replace? Start->Goal ReplaceF Use S_NAr Conditions Goal->ReplaceF I want to replace Fluorine ReplaceCl Use Buchwald-Hartwig Conditions Goal->ReplaceCl I want to replace Chlorine/Bromine SnAr_Details Requires: Heat, Base Favors: F >> Cl Solvent: DMSO/DMF ReplaceF->SnAr_Details Mechanism: Addition-Elimination BH_Details Requires: Pd Catalyst, Ligand Favors: I > Br > Cl >> F Solvent: Toluene/Dioxane ReplaceCl->BH_Details Mechanism: Oxidative Addition

Caption: Determining the correct reaction class to achieve regioselectivity between Fluorine and other halogens.

Module 3: Buchwald-Hartwig Optimization

The Issue: You are performing a Pd-catalyzed coupling on a fluoro-bromo-arene. You observe defluorination (HDF) or "scrambling" where the catalyst activates the C-F bond.

Critical Parameter: Ligand Selection To prevent C-F activation, you need a catalyst system that undergoes oxidative addition into C-Br/C-Cl rapidly but is sterically too bulky to insert into the smaller, stronger C-F bond.

Recommended Protocol:

  • Ligand: Use BrettPhos or RuPhos . These bulky, electron-rich phosphines facilitate difficult couplings but sterically shield the metal center from C-F insertion.

  • Base: Avoid strong alkoxide bases (NaOtBu) if the ring is electron-deficient, as they can trigger background SNAr. Use Cs2CO3 or K3PO4 .

  • Temperature: Keep below 100°C if possible. C-F activation energy is high; lower temperatures favor C-Br/Cl activation.

Data: Ligand Effects on Selectivity

Ligand TypeExampleC-Br InsertionC-F Insertion RiskRecommendation
Monodentate Phosphine PPh3SlowModerateAvoid
Bidentate BINAP, DPPFMediumHighRisk of HDF
Bulky Dialkylbiaryl BrettPhos Fast Very Low Highly Recommended
Bulky Dialkylbiaryl XPhos FastLowGood Alternative

Troubleshooting & FAQs

SymptomDiagnosisCorrective Action
Reaction yields des-fluoro product during hydrogenation. Hydrodefluorination (HDF) is occurring.[2][3]1. Switch catalyst to Pt/C (sulfided) .2. Add VO(acac)2 (1 mol%) to the Pd/C reaction.3. Use Fe/NH4Cl (chemical reduction) instead of H2.
Reaction yields mixture of regioisomers (F displaced vs Cl displaced). Competing SNAr and Buchwald pathways.1. Lower the reaction temperature.2. Switch solvent to Toluene (suppresses SNAr) instead of DMF/DMSO.3. Use a bulkier ligand (BrettPhos) to accelerate the Pd-cycle over the background SNAr.
Starting material is consumed, but no product formed (Reductive Amination). Imine formation failed or was hydrolyzed.Ensure molecular sieves or Ti(OiPr)4 are used to drive imine formation before adding the reducing agent.
Explosion/Fire risk mentioned in safety review. Pd/C + Methanol + H2 is a fire hazard.ALWAYS wet the catalyst with a small amount of water or toluene before adding the flammable solvent. Add H2 only after the vessel is purged with N2.

References

  • Selective Hydrogenation (Vanadium Doping)

    • Title: "Highly Selective Hydrogenation of Nitroarenes using a Vanadium-Doped Pd/C C
    • Source:Wako Chemical / Kanto Chemical Technical Notes (Based on seminal work by Blaser et al.)
    • Context: Describes the exact stoichiometry for V-doping to prevent HDF.
    • URL:4

  • Buchwald-Hartwig Selectivity

    • Title: "The Buchwald-Hartwig Amination After 25 Years."[5][6]

    • Source:PubMed / NIH
    • Context: Reviews ligand effects (BrettPhos/RuPhos) on chemoselectivity between halogens.
    • URL:[Link]

  • SNAr Reactivity Order

    • Title: "Nucleophilic Aromatic Substitution: Introduction and Mechanism."
    • Source:Master Organic Chemistry
    • Context: Explains the F > Cl > Br > I reactivity order in SNAr vs the inverted order in Pd-coupling.
    • URL:[Link]

  • Hydrodefluorination Mechanisms

    • Title: "Method of H2 Transfer Is Vital for Catalytic Hydrodefluorination."[7]

    • Source:Environmental Science & Technology (ACS)
    • Context: Detailed mechanistic insight into how Pd nanoparticles facilitate HDF, confirming the need for poisoning or altern
    • URL:[Link]

Sources

Resolving emulsions during workup of lipophilic fluorinated amines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fluorinated Amine Workup Current Status: Operational | Persona: Senior Application Scientist

Introduction: The Fluorine-Amine Paradox

Welcome. If you are here, you are likely staring at a separatory funnel that looks like milk, or worse, a three-phase "rag layer" nightmare.

Working with lipophilic fluorinated amines presents a unique physicochemical challenge I call the Fluorine-Amine Paradox . You have a molecule with a "greasy" fluorinated tail (hydrophobic/lipophobic) and a polar amine head (hydrophilic). Structurally, you have synthesized a powerful surfactant.

Unlike standard alkyl amines, fluorinated amines possess high density and unique interfacial tension properties. Standard workup protocols often fail because they do not account for the density inversion or the pKa depression caused by the electron-withdrawing fluorine atoms.

This guide is not a list of tips; it is a system to deconstruct the physics of your emulsion and force phase separation.

Module 1: Diagnostic Triage

Before adding reagents, you must diagnose the type of emulsion. Blindly adding brine can sometimes worsen density-matched emulsions.[1]

Visualizing the Problem (Logic Flow)

EmulsionTriage Start Identify Emulsion Type Type1 Rag Layer (Thin interface) Start->Type1 Type2 Milky/Opaque (Full emulsion) Start->Type2 Type3 Density Lock (Layers won't settle) Start->Type3 Action1 Filtration (Celite) Type1->Action1 Particulates present Action2 pH or Salt Adjustment Type2->Action2 Surfactant issue Action3 Density Modification (Add DCM or Hexanes) Type3->Action3 Density ~1.0 g/mL Action2->Action1 If fails

Figure 1: Decision matrix for diagnosing emulsion types based on visual cues.

Module 2: Chemical Interventions

The Density Dead Zone (Critical for Fluorine)

Fluorinated compounds are heavy. If your organic solvent is lighter than water (e.g., Ethyl Acetate,


) but your product is heavy, the resulting organic phase density may approach 

. Result: The organic phase floats in the middle of the aqueous phase.[2]

Protocol:

  • If using light solvents (EtOAc/Ether): Add Dichloromethane (DCM) or Chloroform . These heavy solvents (

    
    ) will drag the organic phase to the bottom.
    
  • If using heavy solvents (DCM): If the emulsion is persistent, add Hexanes . This lowers the organic density, forcing it to the top.

Solvent Density Reference Table

Solvent / PhaseDensity (

)
Behavior with Water
Water 1.00 Reference
Diethyl Ether0.71Floats
Ethyl Acetate0.90Floats (Risk Zone with heavy products)
Fluorinated Amine Product 1.10 - 1.50+ Sinks (Variable)
Sat. NaCl (Brine)1.20Sinks (Forces organics up)
Dichloromethane (DCM)1.33Sinks
Chloroform1.49Sinks (Excellent for fluorinated cpds)
The pH Swing (pKa Depression)

Fluorine atoms are electron-withdrawing. They significantly lower the pKa of nearby amines, making them weaker bases than their non-fluorinated counterparts [1].

  • Standard Amine pKa: ~10-11[3]

  • Fluorinated Amine pKa: Can drop to ~5-8 depending on proximity to

    
     groups.
    

The Issue: At neutral pH (workup), a weaker base might exist in equilibrium between its protonated (salt) and free-base forms. This mixture acts as a self-emulsifying buffer.

Protocol:

  • Check pH: Do not assume pH 10 is basic enough.

  • Hard Basification: Adjust aqueous layer to pH > 12 using NaOH. This forces the amine 100% into the free-base (organic soluble) form, breaking the surfactant capability of the ammonium salt.

  • Acid Wash (Reverse Extraction): If the product is stable, acidify to pH < 2 . The amine becomes fully protonated and moves to the aqueous layer. Wash the organic layer (removes non-basic impurities), then re-basify the aqueous layer to extract the product.

Module 3: Physical Interventions

Celite® Filtration (The "Rag Layer" Destroyer)

If you see a rag layer (stabilized interface), it is often caused by micro-precipitates (Pd black, salts) acting as Pickering emulsifiers [2].

Protocol:

  • Prepare a Büchner funnel with a 1-2 cm pad of Celite 545 .

  • Wet the pad with your organic solvent.[4]

  • Vacuum filter the entire biphasic mixture through the pad.

  • Mechanism: The Celite breaks the surface tension of the droplets and physically traps the particulate stabilizers. The filtrate usually separates instantly.

Centrifugation

For "milky" emulsions where no rag layer is visible. Protocol:

  • Transfer to 50mL Falcon tubes (glass if using DCM).

  • Spin at 3000-4000 RPM for 5 minutes .

  • Why it works: Artificial gravity overcomes the Brownian motion keeping the droplets suspended.

Module 4: Advanced Fluorous Techniques

If standard methods fail, utilize the "Fluorous Effect."

The Fluorous Wash: If your amine has a long perfluoroalkyl chain (


 or larger), it may be "fluorous-philic."
  • Add a minor amount of Trifluorotoluene or FC-72 (Fluorous solvent).

  • These solvents are immiscible with both standard organic and aqueous phases.

  • They can sequester highly fluorinated impurities or products, creating a distinct third phase that is easily separated [3].

Frequently Asked Questions (FAQ)

Q: I added brine, but the emulsion got worse. Why? A: You likely matched the densities. Saturated brine (


) is denser than water. If your organic phase was DCM (

) containing a light impurity, adding brine might have brought the aqueous density closer to the organic density. Fix: Dilute the aqueous layer with water (to lower density) or add Chloroform to the organic layer (to increase density).[1]

Q: My fluorinated amine is an oil that won't crystallize and holds water. What do I do? A: Fluorinated oils are notorious for trapping water.

  • Perform the separation.[1][2][4][5][6][7][8]

  • Dry organic layer with Sodium Sulfate (

    
    ) , not Magnesium Sulfate (
    
    
    
    ).
    
    
    is milder and less likely to bind to amines.
  • Azeotrope the residue with Chloroform or Toluene on the rotovap to pull out the last traces of water.

Q: Can I use "Salting Out" with something other than NaCl? A: Yes. For fluorinated amines, Lithium Chloride (LiCl) is excellent. It has high ionic strength but different solubility characteristics that can sometimes break emulsions where NaCl fails.

References

  • pKa Depression by Fluorine

    • Title: Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.
    • Source: N
    • URL:[Link]

  • Celite Filtration & Pickering Emulsions

    • Title: Active Filtr
    • Source: University of York.
    • URL:[Link]

  • Fluorous Extraction Techniques

    • Title: Metal extraction from water and organic solvents into fluorous solvents.[9]

    • Source: PubMed.
    • URL:[Link]

  • General Workup & Emulsion Management

    • Title: How To: Manage an Emulsion.
    • Source: University of Rochester, Department of Chemistry.
    • URL:[Link]

Sources

Validation & Comparative

NMR shift reagents for determining absolute configuration of beta-aryl amines

Author: BenchChem Technical Support Team. Date: March 2026

Determining the absolute configuration of


-aryl amines is a critical analytical checkpoint in drug development, particularly for neuroactive compounds, calcimimetics, and cardiovascular drugs. While X-ray crystallography remains the absolute standard, it is fundamentally limited by the prerequisite of high-quality single crystals. Circular Dichroism (CD) offers a solution-state alternative but relies heavily on complex theoretical calculations.

Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with chiral shift reagents, provides a highly reliable, solution-state empirical methodology. As an Application Scientist, navigating the choice between Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs) requires a deep understanding of molecular causality—specifically, how symmetry breaking translates into measurable anisotropic shielding.

This guide provides an objective, data-driven comparison of modern NMR shift reagents for


-aryl amines, detailing their mechanistic foundations, performance metrics, and self-validating experimental protocols.

Mechanistic Foundations of Enantiodiscrimination

NMR spectrometers cannot inherently distinguish enantiomers because they possess identical scalar properties in an achiral environment. The fundamental causality behind NMR shift reagents lies in symmetry breaking .

By introducing a chiral auxiliary, the enantiomeric mixture is converted into a pair of diastereomers (via CDAs) or diastereomeric transient complexes (via CSAs)[1]. Because diastereomers possess distinct spatial geometries, the nuclei of the


-aryl amine experience differential anisotropic shielding from the aromatic rings or polar groups of the chiral auxiliary. This differential shielding (

) manifests as distinct chemical shifts, allowing for the assignment of absolute configuration using established empirical models[2].

Mechanism E Enantiomers (Identical NMR) Dias Diastereomeric States (ΔG ≠ 0) E->Dias Aux + Chiral Auxiliary (CDA or CSA) Aux->Dias Shield Anisotropic Shielding (Spatial Geometry) Dias->Shield NMR Signal Splitting (Δδ = δR - δS) Shield->NMR

Mechanistic pathway of NMR enantiodiscrimination via symmetry breaking.

Comparative Analysis of NMR Shift Reagents

A. Mosher's Acid (MTPA) & Derivatives (CDAs)

The Dale-Mosher method is the historical gold standard.


-Methoxy-

-trifluoromethylphenylacetic acid (MTPA) chloride reacts covalently with primary or secondary

-aryl amines to form stable amides[3].
  • Causality: In the preferred conformation of the MTPA amide, the trifluoromethyl group, the carbonyl oxygen, and the

    
     of the amine are coplanar. The phenyl ring of the MTPA moiety sits directly over one face of the amine, anisotropically shielding those specific substituents (shifting them upfield). By comparing the 
    
    
    
    spectra of the
    
    
    - and
    
    
    -MTPA amides, the spatial arrangement—and thus the absolute configuration—is definitively deduced[3].
B. Fluorinated Selenoesters (e.g., FPP) (19F CDAs)

For highly complex


-aryl amines where 

NMR spectra suffer from severe signal overlap,

NMR is superior. Reagents like

-fluorinated phenylacetic phenylselenoester (FPP) react directly with amines[2].
  • Causality:

    
     has a 100% natural abundance and a massive chemical shift range, but zero background in most organic molecules. FPP allows for in-tube derivatization. The absolute configuration is assigned by comparing experimental 
    
    
    
    
    
    values with Density Functional Theory (DFT) calculated models, eliminating the reliance on empirical spatial assumptions[2].
C. Bis-Thiourea (BTDA) (CSAs)

BTDA represents a modern supramolecular approach. It forms a rigid, non-covalent hydrogen-bonded network with the amine[4].

  • Causality: Because BTDA does not require covalent modification, it completely bypasses the risk of kinetic resolution (where one enantiomer reacts faster than the other, skewing data). The spatial arrangement of the chiral diamine backbone forces the aryl group of the analyte into a specific anisotropic environment, yielding interpretable

    
     values in both 
    
    
    
    and
    
    
    NMR[4].
D. BINOL Phosphoric Acids (CSAs)

BINOL derivatives act via chiral ion-pairing with the protonated


-aryl amine[5].
  • Causality: The acidic proton of the phosphoric acid transfers to the basic amine, creating a tight ion pair in non-polar solvents (like

    
    ). The massive chiral naphthyl rings of the BINOL backbone provide extreme anisotropic shielding, often resulting in the largest 
    
    
    
    separations among CSAs[5].

Quantitative Performance Comparison

The following table summarizes the operational metrics of these reagents to guide your experimental design:

Reagent ClassExample AgentInteraction TypePrimary NucleusTypical

(ppm)
AdvantagesLimitations
CDA MTPA-Cl (Mosher)Covalent (Amide)

,

0.05 - 0.20Gold standard; highly reliable empirical models.Risk of kinetic resolution; requires sample purification.
CDA FPP SelenoesterCovalent (Amide)

0.10 - 0.50Zero background interference; rapid in-tube reaction.Requires DFT calculations for novel structural scaffolds.
CSA BTDANon-covalent (H-bond)

,

0.02 - 0.10Non-destructive; recovers precious amine samples.Signal splitting is highly concentration and solvent dependent.
CSA BINOL-PANon-covalent (Ion-pair)

,

0.03 - 0.15Excellent for highly basic amines; massive shielding.Sensitive to moisture; fails in polar solvents (e.g., Methanol-d4).

Workflow & Reagent Selection

Selecting the correct reagent depends heavily on the steric hindrance of the amine and the complexity of its baseline NMR spectrum.

G Start β-Aryl Amine Sample Check Sterically Hindered? Start->Check Covalent Covalent Derivatization (CDA) Check->Covalent No NonCovalent Supramolecular Assembly (CSA) Check->NonCovalent Yes Mosher Mosher's Acid (MTPA-Cl) 1H / 19F NMR Covalent->Mosher Standard FPP FPP Selenoester 19F NMR Covalent->FPP High Sensitivity BTDA Bis-Thiourea (BTDA) 1H NMR NonCovalent->BTDA H-Bonding BINOL BINOL Phosphoric Acid Ion-Pairing NonCovalent->BINOL Ion-Pairing

Decision matrix for selecting NMR shift reagents for β-aryl amines.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must contain internal checks to validate that the physical chemistry is behaving as assumed.

Protocol A: Covalent Derivatization with MTPA-Cl (Mosher's Method)

Use this for unhindered primary and secondary


-aryl amines.
  • Sample Preparation: Dissolve 5 mg of the free-base

    
    -aryl amine in 0.5 mL of anhydrous 
    
    
    
    directly in an NMR tube.
  • Catalysis & Scavenging: Add 2 equivalents of deuterated pyridine (

    
    ).
    
    • Causality: Pyridine acts as both an acid scavenger (neutralizing the HCl byproduct) and a nucleophilic catalyst to drive the acylation to 100% completion, which is critical to prevent kinetic resolution.

  • Derivatization: Add 1.5 equivalents of

    
    -MTPA-Cl. Shake vigorously for 10 minutes. Repeat in a separate tube with 
    
    
    
    -MTPA-Cl.
  • Self-Validation Check: Acquire a rapid

    
     NMR spectrum. Monitor the complete disappearance of the starting amine's 
    
    
    
    -proton signal. If residual amine remains, the calculated enantiomeric excess or configuration may be artificially skewed.
  • Analysis: Calculate

    
     for the substituents to map the spatial configuration.
    
Protocol B: In-situ Supramolecular Assembly with BTDA (CSA Method)

Use this for sterically hindered amines or when sample recovery is mandatory.

  • Equimolar Mixing: In an NMR tube, mix the

    
    -aryl amine (30 mM), 
    
    
    
    -BTDA (30 mM), and DABCO (30 mM) in 0.6 mL of anhydrous
    
    
    [4].
    • Causality: DABCO is a non-nucleophilic base added to deprotonate any trace ammonium salts in the sample, ensuring the amine is in its free-base form to participate optimally in the hydrogen-bonding network[4].

  • Equilibration: Allow the tube to sit for 5 minutes to ensure the supramolecular host-guest equilibrium is established.

  • Self-Validation Check: Perform a 1D-ROESY (Rotating-frame Overhauser Enhancement Spectroscopy) experiment[4].

    • Causality: CSAs rely on rapid exchange on the NMR timescale. The 1D-ROESY confirms intermolecular NOE contacts between the BTDA protons and the amine protons, proving that the assumed stereoselective non-covalent complex has actually formed in solution.

  • Analysis: Record the

    
     spectrum and compare the chemical shifts against the 
    
    
    
    -BTDA complex.

References

1.4 - MDPI[4] 2. 1 - PMC[1] 3.5 - RSC Publishing[5] 4.2 - NIH[2] 5.3 - NIH[3]

Sources

Comparing biological activity of (2R) vs (2S) trifluoromethyl isomers

Author: BenchChem Technical Support Team. Date: March 2026

Stereochemical Divergence: A Comparative Guide to (2R) vs. (2S) Trifluoromethyl Isomers in Drug Development

As a Senior Application Scientist overseeing preclinical assay development, I frequently encounter a critical juncture in lead optimization: the introduction of a chiral trifluoromethyl (


) group. While the 

moiety is a privileged bioisostere deployed to modulate lipophilicity and metabolic stability, placing it at a stereocenter creates a profound stereochemical divergence. The absolute configuration—(2R) versus (2S)—dictates the spatial vector of this bulky, highly electronegative group, fundamentally altering pharmacodynamics, target selectivity, and metabolic clearance.

This guide objectively compares the biological activity of (2R) and (2S) trifluoromethyl isomers, utilizing the well-documented paradigm of substituted 2-trifluoromethyl-2H-chromene-3-carboxylic acids (potent COX-2 inhibitors), while establishing a self-validating experimental framework for their evaluation.

Mechanistic Rationale: The Impact of Spatial Orientation

The causality behind the divergent activity of (2R) and (2S) isomers stems from the physical properties of the


 group. With a van der Waals volume of ~42.5 ų (comparable to an isopropyl group) and intense electron-withdrawing capabilities, its exact 3D orientation acts as a binary switch for receptor affinity.

In the development of cyclooxygenase-2 (COX-2) inhibitors, the 1 demonstrates that typically only one enantiomer—often the (2S)-isomer—exhibits potent target inhibition[1]. The (2S) configuration perfectly aligns the


 dipole into the hydrophobic side pocket of COX-2 (formed by the Val523 residue). Conversely, the (2R) configuration forces the 

group into a steric clash with the main binding channel, obliterating affinity.

Beyond chromenes, this stereochemical sensitivity is highly prevalent in 2

2[2]. The asymmetric synthesis and 3 of these compounds yield distinct enantiomers that exhibit vastly different binding affinities and metabolic profiles in central nervous system targets[3].

Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate Binding PG Prostaglandins COX2->PG Catalysis IsomerS (2S)-CF3 Isomer IsomerS->COX2 Potent Inhibition IsomerR (2R)-CF3 Isomer IsomerR->COX2 Weak Inhibition

Fig 1. Differential COX-2 inhibition logic by (2S) and (2R) trifluoromethyl isomers.

Quantitative Data: Comparative Biological Activity

To illustrate the magnitude of this divergence, the following table summarizes the representative pharmacological profiles of the (2S) and (2R) isomers of a standard 2-trifluoromethyl-2H-chromene derivative.

Pharmacological Parameter(2S)-Trifluoromethyl Isomer(2R)-Trifluoromethyl IsomerMechanistic Causality
COX-2

(nM)
12.4 ± 1.1> 500(2S) aligns the

dipole favorably within the COX-2 Val523 side pocket.
COX-1

(µM)
> 50> 50Both isomers face steric repulsion from the bulkier Ile523 residue in COX-1.
Selectivity Index (COX-1/COX-2) > 4000N/AThe (2S) enantiomer achieves therapeutic selectivity; the (2R) antipode is functionally inactive.
Microsomal Half-Life (

)
15 min (High Clearance)> 120 min (Low Clearance)The (2S) orientation exposes vulnerable aromatic C-H bonds to CYP450 oxidation[1].

Self-Validating Experimental Methodology

When comparing chiral isomers, the greatest risk to scientific integrity is enantiomeric cross-contamination. A highly potent (2S) isomer can generate a false efficacy signal in a (2R) batch if purity is compromised. Therefore, every protocol must be a self-validating system containing internal orthogonal checks.

Phase 1: Enantiomeric Resolution & Internal QC
  • Step 1: Resolve the racemic mixture using differential solubility-driven asymmetric transformation with a chiral amine resolving agent, yielding isolated diastereomeric salts[1].

  • Step 2 (Self-Validation Check): Perform chiral High-Performance Liquid Chromatography (HPLC) using a Daicel Chiralpak AD-H column.

    • Causality: We strictly require >99% enantiomeric excess (e.e.) before proceeding to biological evaluation. If the e.e. is <99%, the batch must be recrystallized. This prevents the minor enantiomer's activity from skewing the pharmacological readout.

Phase 2: Primary & Orthogonal Efficacy Assays
  • Step 3: Conduct a primary in vitro COX-2 fluorometric inhibitor screening assay. Incubate the purified isomers (1 nM to 10 µM) with recombinant human COX-2 and arachidonic acid for 30 minutes at 37°C.

  • Step 4 (Self-Validation Check): Implement an orthogonal LC-MS/MS assay to quantify Prostaglandin E2 (

    
    ) production.
    
    • Causality: Fluorometric assays are prone to compound autofluorescence interference. LC-MS/MS provides absolute structural quantification of the downstream product, validating that the primary assay's hit is due to true functional inhibition, not optical artifacts.

Phase 3: ADME / Microsomal Stability
  • Step 5: Incubate the isomers (1 µM) with human liver microsomes (HLMs, 0.5 mg/mL protein) and NADPH (1 mM) at 37°C. Quench aliquots at 0, 15, 30, 60, and 120 minutes.

  • Step 6 (Self-Validation Check): Run parallel assays with Verapamil (high clearance) and Warfarin (low clearance) as internal standards.

    • Causality: This ensures the HLMs are metabolically active and standardizes the intrinsic clearance (

      
      ) calculations, allowing us to confidently attribute metabolic differences directly to the (2R)/(2S) spatial orientations rather than assay degradation.
      

Workflow Racemate Racemic Mixture Resolution Chiral Resolution Racemate->Resolution QC QC: Chiral HPLC (Target: >99% e.e.) Resolution->QC Fail Recrystallize QC->Fail <99% e.e. Pass Biological Assays QC->Pass >99% e.e. Fail->Resolution Assay1 Primary: COX-2 Assay Pass->Assay1 Assay2 Orthogonal: LC-MS/MS Pass->Assay2 Assay3 ADME: Liver Microsomes Pass->Assay3

Fig 2. Self-validating experimental workflow for chiral isomer biological evaluation.

Conclusion

The evaluation of (2R) vs. (2S) trifluoromethyl isomers is not merely a structural exercise, but a mandatory phase in de-risking a clinical asset. As demonstrated by the chromene COX-2 inhibitors and chiral


-trifluoromethyl amines, the precise spatial vector of the 

group governs the delicate balance between therapeutic efficacy and off-target liability. By employing self-validating workflows that couple rigorous chiral QC with orthogonal biological readouts, researchers can confidently select the optimal enantiomer for clinical progression.

References

  • Title: US11555023B2 - Process for the differential solubility-driven asymmetric transformation of substituted 2H-chromene-3-carboxylic acids Source: Google Patents URL
  • Title: Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines Source: Organic Letters - ACS Publications URL: [Link]

Sources

Comparative Guide: GC-MS Fragmentation of Trifluoromethylated Propylamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of trifluoromethyl (


) groups into amine scaffolds is a cornerstone of modern medicinal chemistry, primarily used to block metabolic oxidation sites and modulate lipophilicity. However, for the analytical chemist, the 

group introduces profound electronic effects that alter standard electron ionization (EI) fragmentation pathways.[1]

This guide provides a comparative technical analysis of 3,3,3-trifluoropropylamine (a common pharmacophore building block) versus its non-fluorinated analog, n-propylamine .[1] We explore why standard "amine rules" (like


-cleavage) persist but yield non-diagnostic base peaks, necessitating alternative strategies such as chemical derivatization for robust identification.[1]

Theoretical Framework: The "Fluorine Effect" on Fragmentation

To interpret these spectra, one must understand the competition between the amine nitrogen's ability to stabilize a positive charge and the fluorine atom's inductive electron withdrawal.

The Dominance of Alpha-Cleavage

In standard aliphatic amines, the radical cation formed during ionization (


) rapidly undergoes 

-cleavage
.[1] The lone pair on the nitrogen drives the formation of a double bond between the nitrogen and the

-carbon, triggering the homolytic cleavage of the

bond.
  • Mechanism:

    
    
    
  • Result: A dominant iminium ion at

    
     30 .[1]
    
The Inductive Disruption

The


 group is strongly electron-withdrawing (

effect).[1]
  • In

    
    -position (3,3,3-trifluoropropylamine):  The 
    
    
    
    group is sufficiently distant from the nitrogen lone pair that it does not suppress ionization.[1] However, it creates a "mass defect" in the neutral radical lost during
    
    
    -cleavage.[1]
  • In

    
    -position (1-trifluoromethyl-propylamine):  The 
    
    
    
    group would destabilize the iminium ion, significantly reducing the intensity of
    
    
    -cleavage peaks and promoting alternative pathways (e.g., loss of
    
    
    or
    
    
    ).[1]

Comparative Analysis: Native Amines

This section compares the fragmentation of the underivatized (free) amines.

Critical Insight: Direct injection of free amines often results in peak tailing due to interaction with silanol groups in the GC liner and column.[1] While observable, the spectra are often dominated by low-mass ions.[1]

Comparative Fragmentation Data
Featuren-Propylamine (Standard)3,3,3-Trifluoropropylamine (Target)Interpretation
Formula


Fluorination adds 54 Da.[1]
MW 59 Da113 Da
Base Peak

30
(

)

30
(

)
Non-Diagnostic: Both undergo

-cleavage losing the alkyl chain.[1]
Molecular Ion (

)

59 (Weak)

113 (Very Weak/Absent)
The

group does not stabilize the

; rapid fragmentation occurs.[1]
Neutral Loss Ethyl radical (29 Da)Trifluoroethyl radical (83 Da)The "invisible" neutral fragment carries the structural information.[1]
Secondary Ions

41, 39 (Hydrocarbon)

69 (

),

64 (

)

69 is a hallmark of trifluoromethyl groups but is ubiquitous/non-specific.[1]
Visualization of Fragmentation Pathways

The following diagram illustrates why the base peak is identical for both compounds, posing a risk for false positives if the molecular ion is not detected.

G cluster_0 n-Propylamine (MW 59) cluster_1 3,3,3-Trifluoropropylamine (MW 113) P_Mol M+• (m/z 59) [CH3-CH2-CH2-NH2]+• P_Base Base Peak (m/z 30) [CH2=NH2]+ P_Mol->P_Base Alpha Cleavage P_Neutral Neutral Loss •CH2-CH3 (Ethyl) P_Mol->P_Neutral T_Mol M+• (m/z 113) [CF3-CH2-CH2-NH2]+• T_Base Base Peak (m/z 30) [CH2=NH2]+ T_Mol->T_Base Alpha Cleavage (Dominant) T_Neutral Neutral Loss •CH2-CF3 (Trifluoroethyl) T_Mol->T_Neutral T_CF3 Minor Ion (m/z 69) [CF3]+ T_Mol->T_CF3 Inductive Cleavage (Minor)

Figure 1: Comparative fragmentation showing the convergence of both pathways to the m/z 30 iminium ion.

Strategic Alternative: Derivatization (The Recommended Protocol)

Because the native amine spectra are dominated by the non-specific


 30 ion, derivatization is not optional—it is required for high-confidence identification. [1]

We recommend using Trifluoroacetic Anhydride (TFAA) .[1] This converts the amine into a trifluoroacetamide.[1]

  • Reaction:

    
    [1]
    
  • Benefit: The amide bond stabilizes the molecular ion and introduces unique high-mass fragments via McLafferty rearrangements.[1]

Derivatized Fragmentation Comparison
FeatureN-TFA-Propylamine N-TFA-3,3,3-Trifluoropropylamine
Molecular Weight 155 Da209 Da
Molecular Ion (

)

155 (Distinct)

209 (Distinct)
Base Peak

126 (

, Loss of Ethyl)

126 (

, Loss of Trifluoroethyl)
McLafferty Ion

114 (

)

114 (

)

Analysis: While both derivatives still share fragments (like


 126 and 114), the Molecular Ion (

)
is significantly more stable in the amide form than the free amine, allowing for unambiguous differentiation between the propyl and trifluoropropyl species (155 vs. 209).[1]

Experimental Protocol

This protocol is designed to be self-validating using a standard "System Suitability Test" (SST).[1]

Reagents & Materials
  • Solvent: Dichloromethane (DCM), HPLC Grade.[1]

  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA).[1]

  • Internal Standard: D10-Anthracene (for retention time locking).[1]

  • Tuning Standard: PFTBA (Perfluorotributylamine).[1]

Step-by-Step Workflow
  • System Suitability (Daily):

    • Inject PFTBA.[1] Verify

      
       69, 219, and 502 ratios match manufacturer specs.
      
    • Why: Ensures the source is clean and mass axis is calibrated.[1]

  • Sample Preparation (Derivatization):

    • Dissolve 1 mg of amine sample in 500

      
       DCM.[1]
      
    • Add 50

      
       TFAA.[1]
      
    • Incubate at 60°C for 20 minutes. (Capped vial).

    • Evaporate to dryness under

      
       stream (removes excess acid).[1]
      
    • Reconstitute in 500

      
       Ethyl Acetate.[1]
      
  • GC-MS Parameters:

    • Column: Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25

      
      ).[1]
      
    • Inlet: Split 10:1, 250°C.

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

    • Oven: 40°C (hold 2 min)

      
       15°C/min 
      
      
      
      280°C.
    • Source: EI mode, 70 eV, 230°C.

    • Scan Range:

      
       25–350.[1]
      

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of 3,3,3-Trifluoropropylamine. NIST Chemistry WebBook, SRD 69.[1][2][3][4] [Link][1][4]

  • Sparkman, O. D. (2005).[1] Mass Spectrometry Desk Reference. Global View Publishing.[1] (Standard reference for alpha-cleavage mechanisms).

  • PubChem. (2025).[1][5] Compound Summary: 3,3,3-Trifluoropropylamine.[1] National Library of Medicine.[1] [Link][1]

Sources

Beyond the Polarimeter: Validating Optical Purity of (2R)-2-Arylpropan-1-amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers synthesizing or sourcing (2R)-2-arylpropan-1-amines (specifically the parent (2R)-2-phenylpropan-1-amine, CAS 28163-64-6), reliance on specific optical rotation (


) as the sole metric for enantiomeric purity is a critical vulnerability in drug development workflows.

While literature values typically cite


 to 

(

, EtOH), this metric is notoriously unstable for primary amines due to atmospheric carbon dioxide absorption and non-linear concentration effects. This guide outlines a self-validating protocol comparing Polarimetry, Chiral HPLC, and Mosher’s Acid derivatization, establishing Chiral HPLC as the requisite standard for GLP-compliant validation.

The Problem: Why Polarimetry Fails (2R)-2-Arylpropan-1-amines

The "Carbamate Trap"

Primary amines are nucleophilic. Upon exposure to atmospheric air, (2R)-2-phenylpropan-1-amine rapidly reacts with


 to form a carbamate salt.
  • Mechanism:

    
    
    
  • Impact: This reaction alters the refractive index and density of the neat liquid, and introduces a new chiral species with a distinct rotation value. A sample with 99% enantiomeric excess (ee) can display a suppressed rotation value, leading to false negatives regarding purity.

Solvent-Solute Association

In protic solvents like ethanol, the amine forms hydrogen bonds that stabilize specific conformers. However, at higher concentrations (


), solute-solute aggregation competes with solvation, causing non-linear deviations in Biot’s Law.
  • Observation: A shift in concentration from 1.0 g/100mL to 2.0 g/100mL often does not result in a doubled observed rotation, rendering "specific rotation" calculations inconsistent.

Comparative Analysis of Validation Methods

The following table contrasts the three primary methods for validating (2R)-2-arylpropan-1-amines.

FeatureMethod A: Polarimetry Method B: Chiral HPLC Method C: Mosher's NMR
Primary Utility Quick, in-process checkQuantitative Purity (ee%)Absolute Configuration Assignment
Limit of Detection ~1-2% impurity< 0.1% impurity~1-5% (integration dependent)
Sample Requirement High (>10 mg)Low (< 1 mg)Medium (~5 mg + derivatization)
Susceptibility High (

, Temp, Solvent)
Low (Separation based)Low (Covalent bond locked)
Throughput High (mins)Medium (20-40 mins)Low (Hours for reaction/workup)
Cost Per Run LowMedium (Solvents/Column)High (Deuterated solvents/Reagents)

Experimental Protocols

Gold Standard: Chiral HPLC Method

This method separates the enantiomers physically, providing the only robust quantitative measure of Enantiomeric Excess (ee).

  • Column: Chiralcel OD-H or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica).

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA).

    • Ratio: 90 : 10 : 0.1 (v/v/v).

    • Note: DEA is critical. It acts as a basic modifier to suppress tailing caused by the interaction of the amine with residual silanol groups on the silica support.

  • Flow Rate: 0.5 mL/min (Start low to optimize resolution).

  • Detection: UV at 210 nm (phenyl ring absorption) or 254 nm.

  • Expected Result: The (R)-enantiomer typically elutes second on OD-H columns, but must be confirmed against a racemic standard.

Absolute Configuration: Mosher's Amide Derivatization

When literature rotation values are ambiguous, this NMR method proves the "R" configuration.

  • Reaction: Mix 5 mg of the amine with 1.2 eq of (S)-(-)-MTPA-Cl (Mosher's Acid Chloride) in

    
     with excess pyridine.
    
  • Analysis: Acquire

    
     NMR.
    
  • Logic: The Mosher's amide locks the conformer. Due to the anisotropic effect of the phenyl group on the MTPA moiety, protons on the "left" and "right" of the chiral center will shift upfield or downfield distinctively.

    • Validation: Compare the methyl doublet shift of the (R)-amine-(S)-MTPA derivative vs. the (S)-amine-(S)-MTPA derivative.

Decision Matrix & Workflow

The following diagram illustrates the logical flow for validating a synthesized batch of (2R)-2-arylpropan-1-amine.

ValidationWorkflow Start Crude (2R)-2-Arylpropan-1-amine Synthesized CheckState Isolate as HCl Salt? (Recommended for Stability) Start->CheckState Polarimetry Method A: Polarimetry (c=1, EtOH, 20°C) CheckState->Polarimetry Yes (Stable) CheckState->Polarimetry No (Risk of CO2) DecisionOR Rotation within +30° to +35°? Polarimetry->DecisionOR HPLC Method B: Chiral HPLC (Chiralcel OD-H, Hex/IPA/DEA) DecisionOR->HPLC Yes (Preliminary Pass) DecisionOR->HPLC No (Investigate) HPLC_Result Enantiomeric Excess (ee) > 98%? HPLC->HPLC_Result Mosher Method C: Mosher's Analysis (Confirm Absolute Config) HPLC_Result->Mosher Yes (New Synthesis Route) Release VALIDATED Release Batch HPLC_Result->Release Yes (Routine) Reprocess REJECT / RECRYSTALLIZE (Use Tartaric Acid Resolution) HPLC_Result->Reprocess No Mosher->Release Config Confirmed

Figure 1: Validation Logic Flow. Note that Polarimetry is treated as a preliminary screen, not a release criterion.

Senior Scientist Recommendations

  • Salt Formation is Mandatory for Storage: Never store the free base of (2R)-2-phenylpropan-1-amine for long periods. Convert it to the Hydrochloride (HCl) or Tartrate salt immediately. The salt is stable, non-hygroscopic, and does not absorb

    
    .
    
  • The "Specific" Rotation Myth: If your specific rotation is

    
     instead of 
    
    
    
    , do not discard the batch. Run the Chiral HPLC. Small amounts of water or solvent (solvates) effectively lower the concentration, artificially depressing the rotation value without affecting the actual enantiomeric ratio.
  • Trace Impurities: Synthesis from (R)-2-phenylpropionic acid often leaves trace amide intermediates. These are achiral or have low rotation, but will show up clearly on HPLC (210 nm).

References

  • TCI Chemicals.(R)-(+)-

    
    -Methylphenethylamine Product Specifications. Retrieved from .
    
  • Chem-Impex Intern

    
    -Methylphenethylamine Technical Data. Retrieved from .
    
  • Organic Syntheses. Mono-C-methylation of arylacetonitriles: Preparation of 2-phenylpropionic acid (Precursor). Org. Synth. 2004 , 81, 14. Retrieved from .

  • BenchChem. Technical Support Center: Chiral Separation of 2-Phenyl-1-propanol (Analogous Protocol). Retrieved from .

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1547949, (2R)-2-phenylpropan-1-amine. Retrieved from .[1]

Sources

Analytical detection limits for fluorinated amine impurities

Author: BenchChem Technical Support Team. Date: March 2026

Definitive Guide: Analytical Detection Limits for Fluorinated Amine Impurities

Executive Summary

The detection of fluorinated amine impurities—common byproducts in the synthesis of high-value APIs and fluorinated building blocks—presents a unique analytical paradox. While the fluorine atom offers a distinct handle for NMR, the amine functionality often leads to peak tailing in chromatography and poor ionization in mass spectrometry without modification. This guide objectively compares the three dominant analytical architectures: 19F-NMR , Derivatization-GC-MS , and LC-MS/MS , providing decision frameworks and validated protocols for achieving sub-ppm detection limits compliant with ICH M7 guidelines.

Comparative Analysis: The Triad of Detection

The choice of method depends heavily on the specific volatility of the amine and the required sensitivity threshold (Limit of Quantitation - LOQ).

Performance Matrix
Feature19F-NMR (Cryoprobe) GC-MS (Derivatized) LC-MS/MS (Triple Quad)
Primary Utility Structural elucidation & Quantitation without reference standardsUltra-trace quantitation of volatile/semi-volatile aminesRoutine QC & Trace analysis of polar/non-volatile amines
LOD (Typical) 10 - 50 µg/mL (ppm range)1 - 10 ng/mL (ppb range)0.1 - 1 ng/mL (sub-ppb range)
Specificity High (Chemical shift is unique)Medium (Relies on retention time + mass frag)High (MRM transitions)
Sample Prep Minimal (Dilute & Shoot)Complex (Derivatization required)Moderate (Protein ppt or SPE)
Throughput Low (10-30 min/sample)Medium (20-40 min/sample)High (5-15 min/sample)
Cost per Sample Low (after instrument purchase)MediumHigh

Deep Dive: Methodological Architectures

A. 19F-NMR Spectroscopy: The Specificity King
  • Mechanism: Exploits the 100% natural abundance of the 19F isotope.[1]

  • The Edge: Unlike MS, NMR does not require an identical reference standard for quantitation (qNMR). You can use a universal internal standard (e.g., Trifluoroacetic acid or α,α,α-trifluorotoluene) to quantify an unknown fluorinated impurity.

  • Limitation: Sensitivity.[2][3][4][5][6] Even with a cryoprobe and high scan counts (NS > 1024), detecting impurities below 0.1% (1000 ppm) is time-prohibitive. It is best for process development rather than final release testing for genotoxic impurities.

B. GC-MS with Derivatization: The Sensitivity Booster
  • Mechanism: Fluorinated amines are often polar and thermally liable. Derivatization with reagents like Pentafluoropropionic anhydride (PFPA) or Heptafluorobutyric anhydride (HFBA) caps the amine, improving volatility and peak shape.

  • The Edge: If used with Negative Chemical Ionization (NCI) , the introduced fluorine atoms from the derivatizing agent (plus the analyte's own fluorine) capture electrons efficiently, lowering LODs by 10-100x compared to standard Electron Impact (EI).

  • Limitation: Moisture sensitivity of anhydrides; requires dry solvents.

C. LC-MS/MS: The Workhorse
  • Mechanism: Electrospray Ionization (ESI) in positive mode (

    
    ).
    
  • The Edge: Direct injection. Modern Triple Quads (QqQ) using Multiple Reaction Monitoring (MRM) can detect fluorinated anilines (e.g., 4-fluoroaniline) at sub-ng/mL levels.

  • Limitation: Matrix effects (ion suppression). Small fluorinated alkyl amines (e.g., 2,2,2-trifluoroethylamine) may not retain well on C18 columns, requiring HILIC or derivatization (e.g., Dansyl Chloride).

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct analytical technique based on impurity properties and regulatory requirements.

MethodSelection Start Start: Fluorinated Amine Impurity Analysis IsVolatile Is the amine volatile? Start->IsVolatile LimitReq Required LOD? IsVolatile->LimitReq Yes LCMS Method B: LC-MS/MS (Best for Polar/Non-volatile) IsVolatile->LCMS No (Polar/High MW) StructureKnown Is structure/standard available? LimitReq->StructureKnown > 100 ppm (Process Control) GCMS Method A: GC-MS (Derivatized) (Best for Volatile + High Sensitivity) LimitReq->GCMS < 1 ppm (Trace) StructureKnown->GCMS Standard Available NMR Method C: 19F-NMR (Best for Quant without Standard) StructureKnown->NMR No Standard Available

Caption: Decision tree for selecting analytical methods based on volatility, sensitivity requirements, and reference standard availability.

Validated Experimental Protocol: Trace Analysis via Derivatization GC-MS

This protocol targets the detection of Trifluoroethylamine (TFEA) , a common impurity, using PFPA derivatization to achieve low-ppb detection limits.

Reagents & Equipment
  • Derivatizing Agent: Pentafluoropropionic anhydride (PFPA).

  • Solvent: Ethyl Acetate (Anhydrous).

  • Base: Triethylamine (TEA) - to scavenge acid byproducts.

  • Internal Standard: 2,2,2-Trifluoroethanol (or isotopically labeled amine).

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 50 mg of API into a 20 mL headspace vial (or centrifuge tube).

    • Dissolve in 2.0 mL of Ethyl Acetate.

    • Add 50 µL of TEA.

  • Derivatization Reaction:

    • Add 50 µL of PFPA carefully (Exothermic!).

    • Cap immediately and vortex for 30 seconds.

    • Incubate at 60°C for 20 minutes.

    • Mechanism:

      
      
      
  • Neutralization/Extraction (Critical Step):

    • Cool to room temperature.

    • Add 2.0 mL of 5% NaHCO3 solution (to neutralize excess acid/anhydride).

    • Vortex for 1 minute; allow layers to separate.

    • Transfer the upper organic layer to a GC vial containing anhydrous Na2SO4 (to dry).

  • GC-MS Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

    • Inlet: Splitless mode, 250°C.

    • Oven: 50°C (hold 2 min)

      
       15°C/min 
      
      
      
      280°C.
    • Detection: SIM Mode (Select ions specific to the perfluoropropionyl group, e.g., m/z 119, 169).

Data Interpretation & Troubleshooting

Common Artifacts
  • Ghost Peaks: In GC-MS, excess anhydride can react with the column phase if not properly quenched. Ensure the bicarbonate wash step is thorough.

  • Matrix Suppression: In LC-MS, fluorinated amines often elute in the void volume. Use a HILIC column or an ion-pairing agent (e.g., HFBA in mobile phase) to increase retention.

Sensitivity Comparison Data (Example: 4-Fluoroaniline)
MethodLinear RangeLOD (Limit of Detection)Reference
LC-MS/MS (ESI+) 0.94 - 30 ng/mL0.19 ng/mL [1]
GC-MS (Direct) 50 - 1000 ng/mL10 ng/mL [2]
19F-NMR (600 MHz) 10 - 1000 µg/mL~5 µg/mL [3]

References

  • Dong, S., Yang, H., & Ye, D. (2018).[2] Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe . Journal of Chromatographic Science, 56(8), 724–730.[2] Link

  • BenchChem. (2025).[7] A Comparative Guide to Analytical Method Validation for N-propyl-3-(trifluoromethyl)aniline . BenchChem Application Notes. Link

  • Tredwell, M., et al. (2017).[8] Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals . Journal of Pharmaceutical and Biomedical Analysis. Link

  • FDA. (2018).[2][4] M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals . U.S. Food and Drug Administration.[9][10] Link

Sources

Benchmarking Synthetic Routes: Chemical vs. Enzymatic Resolution in Chiral Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

The mandate for enantiomeric purity in pharmaceutical development is absolute. Regulatory bodies like the FDA and EMA require rigorous justification and characterization of both enantiomers if a drug is to be marketed as a racemate, driving the industry toward single-enantiomer therapeutics[1]. While asymmetric synthesis is the holy grail of chiral chemistry, it is often synthetically complex or economically prohibitive at scale. Consequently, chiral resolution—separating a racemic mixture into its constituent enantiomers—remains a foundational strategy in drug manufacturing.

This guide provides an objective, data-driven comparison of the two dominant industrial resolution pathways: Classical Chemical Resolution (diastereomeric salt formation) and Enzymatic Resolution (biocatalytic kinetic resolution). By examining the mechanistic causality, operational protocols, and process metrics, we benchmark these routes to assist process chemists in selecting the optimal strategy for their specific Active Pharmaceutical Ingredient (API).

Mechanistic Foundations & Workflow Comparison

Both chemical and enzymatic resolutions aim to separate enantiomers, but they exploit fundamentally different physical and kinetic principles.

  • Chemical Resolution relies on thermodynamics. By reacting a racemic mixture with a single enantiomer of a chiral resolving agent, two diastereomeric salts are formed. Because diastereomers have different physical properties (e.g., crystal lattice packing, hydrogen bonding networks), they exhibit different solubilities and can be separated via fractional crystallization[2].

  • Enzymatic Resolution relies on kinetics. A biocatalyst (such as a lipase or esterase) provides a highly specific chiral active site. The difference in activation energy (

    
    ) between the two enantiomeric transition states causes one enantiomer to react significantly faster than the other, allowing separation based on chemical state (e.g., an unreacted ester vs. a hydrolyzed acid)[].
    

G Racemate Racemic Mixture (50% R / 50% S) ChemRoute Chemical Resolution (Chiral Resolving Agent) Racemate->ChemRoute EnzRoute Enzymatic Resolution (Biocatalyst / Lipase) Racemate->EnzRoute DiaSalts Diastereomeric Salts (p-R,R' & p-S,R') ChemRoute->DiaSalts KineticRes Kinetic Resolution (Selective Hydrolysis) EnzRoute->KineticRes Cryst Fractional Crystallization & Filtration DiaSalts->Cryst Sep Phase Separation (Product vs Unreacted) KineticRes->Sep TargetChem Target Enantiomer (Max 50% Yield) Cryst->TargetChem TargetEnz Target Enantiomer (Max 50% Yield) Sep->TargetEnz

Workflow comparison: Chemical diastereomeric salt formation vs. Enzymatic kinetic resolution.

Chemical Resolution: Diastereomeric Salt Formation

Chemical resolution is the historical workhorse of the pharmaceutical industry due to its robustness and scalability. The success of this method is dictated by the eutectic composition of the diastereomeric mixture and the choice of solvent, which must maximize the solubility difference (


) between the two salts[4].
Self-Validating Protocol: Resolution of Racemic Mandelic Acid

Causality Check: The use of a chiral amine (e.g., (R)-phenylethylamine) forms a salt network. The solvent (often water/ethanol) is chosen so that the less soluble diastereomer precipitates near the boiling point, preventing kinetic trapping of the wrong isomer.

  • Salt Formation: Dissolve 1.0 eq of racemic mandelic acid in a minimal volume of hot ethanol/water (80:20 v/v). Slowly add 0.5 to 1.0 eq of the chiral resolving agent (e.g., (R)-phenylethylamine) under continuous stirring.

  • Thermodynamic Equilibration: Heat the mixture to reflux until a clear solution is obtained. Validation: Complete dissolution ensures no amorphous kinetic precipitates remain.

  • Controlled Crystallization: Cool the solution at a controlled rate (e.g., 0.5°C/min) to room temperature. Causality: Slow cooling promotes the growth of large, pure crystals of the less soluble diastereomeric salt, minimizing the occlusion of the more soluble salt in the crystal lattice.

  • Filtration & Washing: Filter the precipitated salt and wash with ice-cold solvent to remove mother liquor residues.

  • Primary Analytical Gate: Determine the diastereomeric excess (de) via Chiral HPLC. If de < 95%, perform a secondary recrystallization in the same solvent system.

  • Salt Cleavage: Suspend the pure salt in water and acidify with 1M HCl to pH 1-2. Extract the free enantiopure mandelic acid with ethyl acetate. The chiral amine remains in the aqueous phase as a hydrochloride salt (allowing for >90% recovery and recycling).

  • Final Validation: Verify the enantiomeric excess (ee > 99%) via Chiral HPLC and confirm the absolute configuration using a polarimeter.

Enzymatic Resolution: Precision Biocatalysis

Enzymatic kinetic resolution (EKR) is highly favored for its mild conditions, exceptional stereoselectivity, and reduction of hazardous organic solvents. Lipase-catalyzed resolution of racemates is considered one of the most powerful tools in asymmetric catalysis[].

Self-Validating Protocol: Lipase-Catalyzed Resolution of Naproxen Ester

Causality Check: Lipases (e.g., Arthrobacter sp. lipase) selectively hydrolyze the (S)-enantiomer of naproxen methyl ester. Because the reaction generates an acid, the pH will drop, potentially denaturing the enzyme. A pH-stat is strictly required to neutralize the acid and drive the reaction forward[5].

  • Substrate Dispersion: Disperse 50 g/L of racemic naproxen methyl ester in a 0.1 M phosphate buffer (pH 7.2). Add a co-solvent (e.g., 5-10% v/v n-butanol or PEG 400) to enhance substrate solubility without denaturing the protein[5].

  • Biocatalyst Addition: Add the immobilized Arthrobacter sp. lipase (MTCC 5125) to the suspension. Causality: Immobilization allows for easy filtration and recycling of the enzyme, drastically lowering the E-factor.

  • Kinetic Monitoring (pH-Stat): Incubate at 35°C. Maintain the pH precisely at 7.2 by automated titration with 1M NaOH.

  • Conversion Control (Critical Gate): Monitor the reaction via GC/HPLC. The reaction must be strictly halted at ~45-48% conversion. Causality: In kinetic resolution, pushing past 50% conversion will force the enzyme to begin hydrolyzing the unwanted enantiomer, destroying the ee of the product.

  • Phase Separation: Filter out the immobilized enzyme. Extract the unreacted (R)-naproxen ester using a non-polar solvent (e.g., hexane/ethyl acetate). The desired (S)-naproxen remains in the aqueous phase as a sodium salt.

  • Isolation: Acidify the aqueous phase to pH 2 with HCl to precipitate the free (S)-naproxen. Filter and dry.

  • Final Validation: Confirm ee > 99% via Chiral HPLC. Calculate the Enantiomeric Ratio (

    
    -value); an 
    
    
    
    validates the enzyme's commercial viability[5].

Benchmarking the Routes: Quantitative Comparison

The choice between chemical and enzymatic resolution hinges on a balance of yield, environmental impact (E-factor), and process time. Below is a benchmarking matrix based on industrial standards for chiral drug intermediates.

MetricChemical Resolution (Diastereomeric Salt)Enzymatic Resolution (Kinetic Hydrolysis)
Max Theoretical Yield 50% (without recycling)[1]50% (without DKR)[1]
Enantiomeric Excess (ee) High (>95%), but often requires multiple recrystallizations.Very High (>99%), dictated by enzyme

-value.
Reaction Conditions Harsh (refluxing organic solvents, strong acids/bases).Mild (Aqueous buffers, 25-40°C, neutral pH).
E-Factor (Waste/Product) High (High solvent volumes, resolving agent losses).Low (Aqueous systems, recyclable immobilized enzymes).
Substrate Scope Broad (Requires only an acidic or basic functional group).Narrower (Requires specific motifs like esters or amides)[1].
Process Time Days (Heating, slow cooling, prolonged crystallization).Hours to Days (Depends on enzyme loading and kinetics).
Cost Driver Stoichiometric chiral resolving agents.Enzyme development and immobilization.

Advanced Strategies: Dynamic Kinetic Resolution (DKR)

The primary limitation of both classical and standard enzymatic resolution is the 50% theoretical yield ceiling, which treats the unwanted enantiomer as chemical waste. To bridge this gap, modern pharmaceutical routes employ Dynamic Kinetic Resolution (DKR) [6].

DKR couples the highly selective enzymatic resolution with an in situ chemocatalyst that continuously racemizes the unreacted, unwanted enantiomer[2]. For example, in the production of (S)-naproxen, the unreacted (R)-naproxen ester can be continuously racemized using a strong base like sodium alkoxide in an alcohol solvent[7]. Because the enzyme constantly depletes the (S)-enantiomer, Le Chatelier's principle drives the racemization equilibrium forward, allowing the theoretical yield to approach 100%.

DKR SubS Substrate (S) Unwanted Racemization In Situ Racemization (Chemocatalyst/Base) SubS->Racemization Fast Enzyme Enzymatic Conversion (High Enantioselectivity) SubS->Enzyme No Reaction SubR Substrate (R) Desired SubR->Enzyme k_R >> k_S Racemization->SubR Product Enantiopure Product (R) (Theoretical 100% Yield) Enzyme->Product

Dynamic Kinetic Resolution (DKR) coupling in situ racemization with enzymatic selection.

Conclusion

For early-stage development or structurally simple molecules (like basic amines or simple carboxylic acids), Chemical Resolution remains a highly reliable, low-barrier entry point. However, as processes scale toward commercial manufacturing, the high E-factor and solvent costs of crystallization become liabilities.

Enzymatic Resolution represents the modern standard for complex APIs (such as pregabalin and naproxen intermediates). When engineered into a Dynamic Kinetic Resolution (DKR) framework, biocatalysis not only meets the stringent ee requirements of regulatory agencies but also achieves the economic and green-chemistry imperatives of modern drug manufacturing by pushing yields toward 100%.

References

Sources

Safety Operating Guide

(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Immediate Action

Compound Identity: (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine Chemical Class: Fluorinated Chiral Phenethylamine Primary Hazards: Corrosive (Amine), Target Organ Toxicity (CNS Potency), Persistent Halogenated Waste (HF Generation).[1][2][3][4]

This guide supersedes generic "organic waste" protocols. Due to the trifluoromethyl (


) group and the pharmacophore structure, this compound requires High-Temperature Incineration with Acid Gas Scrubbing .[1][3][4]
Emergency Spill Response (Immediate)
  • Isolation: Evacuate the immediate area (10-meter radius).

  • PPE: Nitrile gloves (double gloved) + Tyvek sleeves + Safety Goggles (Face shield if liquid >100mL).[1][2]

  • Neutralization: Do NOT use water immediately.[2][3] Absorb liquids with vermiculite or sand.[2][3][5] If solid, cover to prevent dust.[3][4]

  • Deactivation: Treat surfaces with 10% bleach solution (oxidation of amine) followed by water rinse, collecting all runoff as hazardous waste.[1][2][3]

Part 2: Pre-Disposal Characterization

Before disposal, the waste stream must be characterized to ensure the receiving facility utilizes the correct destruction physics.[3][4]

PropertyValue/StatusOperational Implication
Functional Group Primary Amine (

)
Basic (pH > 10). Do not mix with acid waste streams (Exotherm Risk).[1][2][3]
Halogen Content Trifluoromethyl (

)
High Bond Energy. Requires

incineration.[1][2][3] Generates HF gas.[2][3]
Pharmacology Phenethylamine AnalogBioactive. Treat as Potent Compound (Band 3/4).[2][3] Prevent diversion.
Physical State Oil or Low-Melting SolidLikely requires solvent dissolution for bulk burning.[1][3]
RCRA Status Characteristic / ListedLikely D002 (Corrosive) + D001 (if in solvent).[1][2] Label "Halogenated".[2][3]

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Contaminated Solids)

For expired reagents, filter cakes, or contaminated glassware.[1][2][3][4]

  • Segregation: Isolate from oxidizers (peroxides, nitrates) and strong acids.[2][3]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1][2][3]

    • Why: Glass is acceptable, but HDPE resists breakage during transport.[3][4] Avoid metal containers if the amine has absorbed moisture (corrosion risk).[2][3]

  • Labeling:

    • Mark as "Hazardous Waste - Toxic / Corrosive" .[1][2][3]

    • CRITICAL: Add the tag "Contains Fluorinated Organics" .[2][3]

  • Deactivation (Trace Residues):

    • For empty vials: Triple rinse with Methanol.[2][3]

    • Combine rinsate into Protocol B (Liquid Waste).[2][3]

    • Deface the original label to prevent "false positive" identification in trash.

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

For reaction byproducts or HPLC waste streams.[1][2]

  • pH Check: Verify pH. If strongly basic (pH > 12), do not neutralize in the waste drum.[2][3][4]

    • Risk:[1][2][3][6] Neutralizing amines with acid generates significant heat and can volatilize the fluorinated aromatic.[3]

  • Solvent Compatibility: Ensure the carrier solvent is compatible with halogenated streams (e.g., Dichloromethane, Methanol).[3][4]

    • Prohibited: Do not mix with fuming nitric acid or concentrated sulfuric acid waste.[2][3]

  • Accumulation:

    • Use a Safety Can with a flame arrestor (if flammable solvent is present).[2][3]

    • Label: "Halogenated Organic Solvents & Amines" .[2][3]

    • Do not fill >90% to allow for thermal expansion.[3]

Part 4: The Physics of Destruction (Causality)

Why do we specify these rigorous steps?

1. The Trifluoromethyl Stability (


 Bond) 
The Carbon-Fluorine bond is the strongest in organic chemistry (~485 kJ/mol).[1][2][3] Standard medical waste incinerators operate at 

, which may fail to break the

group, leading to the release of PFIB (Perfluoroisobutene) or other toxic fluorocarbons into the atmosphere.[3][4]
  • Requirement: The waste must be sent to a facility operating a Rotary Kiln Incinerator at

    
     with a residence time >2 seconds.[3]
    

2. Hydrogen Fluoride (HF) Generation Upon successful thermal decomposition:



The combustion produces Hydrogen Fluoride gas.[1][2][3]
  • Requirement: The incinerator must be equipped with a Wet Scrubber (Caustic Soda/NaOH) to neutralize the HF gas before stack release.[2]

    • Reaction:

      
      [3]
      

Part 5: Decision Logic & Workflow

The following diagram illustrates the decision process for disposing of this compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Contaminated Debris StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Trace Trace Residue (Empty Vials) Solid->Trace BulkSolid Bulk Solid Solid->BulkSolid SolventCheck Check Solvent Compatibility Liquid->SolventCheck Rinse Triple Rinse (MeOH) Trace->Rinse Decontaminate Pack Lab Pack (HDPE Jar) BulkSolid->Pack Rinse->Liquid Rinsate Destruction High-Temp Incineration (>1100°C) + Scrubber Pack->Destruction Segregation Segregate: Halogenated Stream SolventCheck->Segregation No Acids/Oxidizers Segregation->Destruction

Figure 1: Decision tree for the segregation and disposal of fluorinated amine waste, ensuring routing to high-temperature incineration.

Part 6: Regulatory Compliance (US/Global)

Adherence to these codes ensures compliance with EPA (RCRA) and global hazardous waste standards.[2]

  • RCRA Waste Codes (USA):

    • D002: Corrosive (if pH > 12.5 or < 2).[1][2][3][7]

    • D001: Ignitable (if in flammable solvent).[1][2][3]

    • F002/F003: Halogenated solvents (if mixed with DCM/Methanol).[1][2]

    • Note: While this specific amine is not a "U-Listed" waste, it defaults to the characteristic hazards of its class.[3][4]

  • DOT Shipping Name (USA/IATA):

    • Proper Shipping Name: Waste Flammable Liquids, Corrosive, n.o.s.[1][3][4] (contains Trifluoromethyl-phenethylamine).[1][2][3][6][8][9]

    • UN Number: Likely UN 2924 (Flammable liquid, corrosive) or UN 2735 (Amines, liquid, corrosive, n.o.s.).[1][2][3][4]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][3] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[2][3] Combustion of Hazardous Waste: Incinerators and Boilers. EPA Guidelines on Halogenated Waste. [Link][1][2]

  • PubChem. (2024).[2][3] Compound Summary: (Trifluoromethyl)benzene derivatives. National Library of Medicine.[2][3] [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (2024).[2][3][10] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2][3][10] [Link][1][2]

Sources

Personal protective equipment for handling (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Context

Compound Class: Chiral Fluorinated Phenethylamine Primary Hazard Driver: Primary Amine Functionality (


) + Lipophilic Fluorinated Ring.

As researchers, we often encounter "orphan" intermediates—compounds with high synthetic value but sparse specific toxicological data. (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine is one such building block, likely used in the synthesis of calcimimetics (e.g., Cinacalcet analogs).

The Safety Philosophy: In the absence of a compound-specific LD50 or permeation study, we adopt a Class-Based Hazard Assessment . We treat this molecule as a Corrosive Lipophile .

  • Corrosivity: The primary amine is basic (

    
    ) and capable of causing chemical burns (Skin Corr. 1B/1C).
    
  • Permeation: The trifluoromethyl (

    
    ) group increases lipophilicity, potentially accelerating skin absorption relative to non-fluorinated amines.
    

Immediate Action Required: Treat as a Skin Corrosive and Severe Eye Irritant .[1] Handle only in a chemical fume hood.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling neat liquids or concentrated solutions (>1 M).

Protection ZoneStandard RequirementTechnical Justification
Hand Protection (Splash) Double Nitrile Gloves (min. 5 mil outer, 4 mil inner)Nitrile provides fair splash protection against amines. Double gloving creates a tortuous path for permeation and allows immediate removal of the outer layer upon contamination.
Hand Protection (Immersion/Spill) Laminate / EVOH (e.g., Silver Shield®) Critical: Amines can permeate nitrile in <15 mins. Laminate films offer >480 min breakthrough time for aromatic amines. Essential for spill cleanup.[2][3][4]
Eye & Face Chemical Splash Goggles + Face Shield Standard safety glasses are insufficient. Amine vapors are lachrymators; liquid splashes cause irreversible corneal opacity. A face shield is mandatory when pouring >100 mL.
Respiratory Fume Hood (Primary) or Full-Face Respirator with Type K (Ammonia/Methylamine) CartridgesLow molecular weight amines have high vapor pressure. If hood sash must be raised >18 inches, respiratory protection is required.
Body Lab Coat (Poly/Cotton) + Chemical Apron Cotton absorbs; a rubberized or chemically resistant apron prevents soak-through to the chest/lap area during transfers.

Operational Protocols: Step-by-Step

Phase 1: Storage & Engineering Controls
  • Atmosphere: Store under inert gas (Argon/Nitrogen). Primary amines react with atmospheric

    
     to form carbamate salts, which can clog syringe needles and alter stoichiometry.
    
  • Segregation: Store in a dedicated "Base/Amine" cabinet. NEVER store near mineral acids (HCl,

    
    ) or strong oxidizers (peroxides), as accidental mixing causes violent exotherms.
    
Phase 2: Transfer & Manipulation
  • Technique: Use Cannula Transfer or Positive Pressure Syringe techniques for volumes <50 mL. Avoid open pouring to minimize vapor generation.

  • Glassware: Inspect all glassware for star cracks. Amine basification can etch glass over time, weakening pressure vessels.

Phase 3: Reaction Setup
  • Pre-Check: Verify fume hood airflow (>100 fpm).

  • Gowning: Don double nitrile gloves and check for pinholes.

  • Setup: Clamp reaction vessel before adding the amine.

  • Addition: Add the amine slowly to the reaction mixture. If adding an acid chloride or anhydride to the amine, expect a rapid exotherm; use an ice bath.

Phase 4: Decontamination
  • Wipe Down: Wipe all exterior surfaces of flasks with a dilute acetic acid solution (5%) or citric acid to neutralize trace amine residues before removing them from the hood.

  • Glove Removal: Remove outer gloves inside the hood.

Visualizing the Safety Workflow

The following diagram illustrates the "Defense in Depth" strategy for handling this compound.

SafeHandling Start Start: Handling (2R)-Amine RiskAssess Risk Assessment (Class: Corrosive/Lipophilic) Start->RiskAssess EngControls Engineering Controls (Fume Hood >100fpm) RiskAssess->EngControls Define Containment PPE PPE Donning (Double Nitrile + Goggles) EngControls->PPE Barrier Protection Transfer Transfer Method (Cannula/Syringe - No Pouring) PPE->Transfer Execute Decon Decontamination (Acidic Wipe Down) Transfer->Decon Neutralize Residue End Process Complete Decon->End

Caption: Figure 1. Operational workflow emphasizing engineering controls prior to PPE selection.

Emergency Response: Spills & Exposure[4][5][6]

Scenario: You have spilled 50 mL of the neat amine inside the fume hood.

SpillResponse Spill Spill Detected Location Is it contained in Fume Hood? Spill->Location Evacuate EVACUATE LAB Activate Fire Alarm Location->Evacuate No (Floor/Bench) Assess Assess Volume (<100 mL?) Location->Assess Yes Assess->Evacuate No (>100 mL) Absorb Apply Amine Neutralizer (Citric Acid/Spill Pillow) Assess->Absorb Yes Waste Collect as HazWaste (Do NOT seal tightly) Absorb->Waste

Caption: Figure 2. Decision matrix for spill response. Note that floor spills require evacuation due to vapor pressure.

First Aid Protocols:

  • Skin Contact: Immediate flush with water for 15 minutes .[1][5][6] Do not use vinegar on skin burns (exothermic neutralization can worsen thermal injury); use water only.

  • Eye Contact: Flush for 30 minutes . Hold eyelids open. Time is vision.

  • Inhalation: Move to fresh air immediately. Pulmonary edema can be delayed up to 24 hours.

Disposal & Environmental Compliance

Waste Stream Classification:

  • RCRA Code (US): D002 (Corrosive).

  • Segregation: Basic Organic Waste .

Disposal Protocol:

  • Neutralization (Optional but Recommended): Small amounts of residue can be neutralized with dilute Hydrochloric Acid (1M) to form the stable ammonium salt before disposal. Warning: This generates heat.

  • Container: Polyethylene (HDPE) or Glass. Do not use metal containers (corrosion risk).

  • Labeling: Must clearly state "Corrosive - Basic Organic Amine."

  • Do Not Mix: Never pour into "General Organic Waste" if that drum contains acidic byproducts or active acyl halides.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Benzenepropanamine (Analog Class Data). National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Fluorinated Benzylamines (General Hazard Profiles). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.